molecular formula C10H12N2O3 B187535 3-nitro-N-propylbenzamide CAS No. 39887-56-4

3-nitro-N-propylbenzamide

Cat. No.: B187535
CAS No.: 39887-56-4
M. Wt: 208.21 g/mol
InChI Key: YLLMRPZZVCEHRO-UHFFFAOYSA-N
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Description

3-nitro-N-propylbenzamide (CAS 39887-56-4) is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . This compound is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or any other human use. Recent scientific investigations have highlighted the role of nitro-aromatic compounds as key scaffolds in medicinal chemistry research. Specifically, studies on benzotriazinone derivatives have identified nitro-substituted compounds as potent inhibitors of the alpha-glucosidase enzyme . This enzyme is a primary target for managing type 2 diabetes, as its inhibition can reduce the conversion of carbohydrates into absorbable glucose, thereby lowering blood sugar levels . In vitro assays have demonstrated that certain nitro-aromatic inhibitors exhibit significant activity, with IC50 values in the low micromolar range, suggesting their value as promising candidates for further anti-diabetic research and development . The presence of the nitro group and the N-propylbenzamide structure in this compound makes it a valuable building block for synthesizing more complex molecules and a candidate for biochemical screening in various research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h3-5,7H,2,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMRPZZVCEHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278272
Record name 3-nitro-N-propylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID50278272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39887-56-4
Record name 39887-56-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 39887-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitro-N-propylbenzamide
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Foundational & Exploratory

solubility of 3-nitro-N-propylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-nitro-N-propylbenzamide in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Recognizing the scarcity of published empirical data for this specific compound, this document emphasizes the underlying physicochemical principles and provides robust methodologies for generating reliable solubility profiles. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications ranging from reaction optimization and purification to formulation and analytical method development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its behavior in various organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents is crucial for controlling reaction kinetics, maximizing yield, and ensuring the purity of synthesized materials.

  • Crystallization & Purification: Knowledge of differential solubility in a range of solvents is the cornerstone of developing effective crystallization and purification strategies.

  • Pharmaceutical Formulation: In drug development, solubility directly impacts a compound's bioavailability and the feasibility of creating stable, effective dosage forms.

  • Analytical Chemistry: The development of accurate and reproducible analytical methods, such as HPLC and spectroscopy, relies on the compound's solubility in the mobile phase or analytical solvent.

This guide will first deconstruct the molecular features of this compound to build a predictive solubility profile. It will then introduce a powerful theoretical framework, the Hansen Solubility Parameters, before detailing a rigorous, step-by-step experimental protocol for empirical solubility determination.

Molecular Structure Analysis and Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structure. The structure of this compound contains several key functional groups that dictate its interactions with different solvents.

  • Aromatic Benzene Ring: This nonpolar, planar ring system contributes to solubility in aromatic solvents (e.g., toluene, xylene) through π-π stacking interactions.

  • Nitro Group (-NO₂): As a strongly electron-withdrawing and highly polar group, the nitro group enhances interactions with polar aprotic and polar protic solvents through dipole-dipole forces.

  • Amide Linkage (-CONH-): This group is a critical determinant of solubility. The N-H bond can act as a hydrogen bond donor, while the C=O oxygen is a strong hydrogen bond acceptor. This allows for significant interaction with protic solvents like alcohols and other hydrogen-bonding solvents.

  • N-propyl Group (-CH₂CH₂CH₃): This flexible, nonpolar alkyl chain increases the lipophilic character of the molecule, contributing to solubility in less polar and nonpolar solvents.

The overall solubility is a balance between these competing polar and nonpolar characteristics. While specific experimental data for this compound is limited, we can reference its parent compound, 3-nitrobenzamide , which is noted as being insoluble in water, a highly polar solvent.[1][2] This suggests that the nonpolar aromatic ring significantly influences its behavior. The addition of the N-propyl group further increases the nonpolar character compared to the parent amide.

Theoretical Framework for Solubility Prediction

Qualitative Prediction: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the molecular structure, we can anticipate the solubility of this compound in various solvent classes.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolGood to ModerateThe solvent's hydroxyl (-OH) group can engage in hydrogen bonding with both the amide C=O (acceptor) and N-H (donor) of the solute. Dipole-dipole interactions with the nitro group also contribute.
Polar Aprotic Acetone, DMF, AcetonitrileGoodStrong dipole-dipole interactions between the solvent and the polar nitro and amide groups are the primary drivers of dissolution.
Nonpolar Aromatic Toluene, XyleneModerate to LowThe aromatic rings of the solvent and solute can interact favorably via π-π stacking. The propyl group also contributes to van der Waals forces.
Chlorinated Dichloromethane, ChloroformModerateThese solvents possess some polar character and can act as weak hydrogen bond acceptors, interacting with the amide N-H.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowEthers are weakly polar and can act as hydrogen bond acceptors for the amide N-H.
Alkanes Hexane, CyclohexaneLowThe significant polarity mismatch between the solute (nitro and amide groups) and the nonpolar alkane solvent results in poor interaction and low solubility.

Note: This table presents predicted solubilities based on chemical principles. Experimental verification is essential for quantitative assessment.

Semi-Quantitative Prediction: Hansen Solubility Parameters (HSP)

For a more refined prediction, the Hansen Solubility Parameters (HSP) offer a powerful semi-quantitative tool.[4][5] The HSP framework is based on the concept that the total cohesive energy of a substance can be divided into three components:

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

These three parameters (δD, δP, δH) can be viewed as coordinates for a point in 3D "Hansen space".[5] The core principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[6]

The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated by the equation:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

A smaller 'Ra' value indicates a higher affinity and greater likelihood of solubility. To predict solubility, one would first need to determine the HSP values for this compound, typically through experimental testing with a range of characterized solvents or through group contribution methods.[7] This creates a "solubility sphere" in Hansen space; solvents whose coordinates fall within this sphere are predicted to be good solvents.

cluster_0 Hansen Space cluster_1 Solvent Library Solute This compound δD₁ δP₁ δH₁ Good_Solvent Good Solvent (Inside Sphere) δD₂ δP₂ δH₂ Solute->Good_Solvent Small Ra (High Affinity) Bad_Solvent Poor Solvent (Outside Sphere) δD₃ δP₃ δH₃ Solute->Bad_Solvent Large Ra (Low Affinity)

Caption: Hansen Solubility Sphere Concept.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (solute) of known purity

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated quantitative analysis instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology
  • Preparation of Supersaturated Slurry:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a known volume of the solvent. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original (undiluted) supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100g of solvent, or mol/L.

A 1. Preparation Add excess solute to known volume of solvent B 2. Equilibration Seal and agitate at constant temperature (24-72 hrs) A->B C 3. Phase Separation Settle, then filter supernatant (0.22 µm syringe filter) B->C D 4. Dilution & Analysis Accurately dilute filtrate and quantify via HPLC or UV-Vis C->D E 5. Calculation Determine original concentration (Solubility) using dilution factor D->E

Caption: Shake-Flask Solubility Determination Workflow.

Thermodynamic Analysis of Experimental Data

By determining solubility (S) at several different temperatures (T), valuable thermodynamic insights into the dissolution process can be obtained. The van't Hoff equation can be used to analyze the temperature dependence of solubility.[8]

Plotting ln(S) versus 1/T yields a line where the slope and intercept can be used to calculate the standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[9]

  • Enthalpy of Dissolution (ΔH°sol): A positive value indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).

  • Entropy of Dissolution (ΔS°sol): A positive value indicates an increase in disorder upon dissolution, which is typical and often the driving force for the process.[9]

Furthermore, the experimental data can be correlated using thermodynamic models such as the modified Apelblat model or the NRTL model, which can be useful for interpolating solubility at temperatures not experimentally tested.[10]

Summary and Best Practices

The is a complex interplay of its polar and nonpolar functionalities. While theoretical predictions based on molecular structure and Hansen Solubility Parameters provide an invaluable starting point for solvent screening, they are not a substitute for rigorous experimental determination.

For researchers and drug development professionals, the recommended approach is a synergistic one:

  • Use the principles of "like dissolves like" and HSP theory to perform an initial, rational selection of potential solvents.

  • Employ the isothermal shake-flask method as detailed in this guide to generate precise, quantitative, and reproducible solubility data.

  • Analyze the temperature dependence of the experimental data to understand the thermodynamic drivers of the dissolution process.

By following this integrated approach, scientists can build a comprehensive and reliable solubility profile for this compound, enabling informed decisions in process development, purification, and formulation.

References

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]

  • ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available from: [Link]

  • PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds. PMC. Available from: [Link]

  • PubChem. 3-Nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. Wikipedia. Available from: [Link]

  • LibreTexts. Solubility of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Hansen Solubility. Hansen Solubility Parameters. Hansen-solubility.com. Available from: [Link]

  • City University of New York. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CUNY Academic Works. Available from: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Adscientis. Available from: [Link]

  • ResearchGate. (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. Available from: [Link]

  • University of Wisconsin-River Falls. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UWRF. Available from: [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. SALTISE. Available from: [Link]

  • National Center for Biotechnology Information. Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Available from: [Link]

  • ResearchGate. (PDF) Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. ResearchGate. Available from: [Link]

  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Westpharma.com. Available from: [Link]

  • SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Available from: [Link]

Sources

Physicochemical Characterization and Synthetic Utility of 3-Nitro-N-Propylbenzamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-nitro-N-propylbenzamide , a secondary amide scaffold utilized in medicinal chemistry as a fragment for library construction and a precursor for aniline-based pharmacophores.[1] While often overshadowed by its isopropyl isomer, the n-propyl derivative offers distinct steric properties critical for Structure-Activity Relationship (SAR) studies. This document outlines its molecular identity, validated synthetic protocols, and structural characterization logic, designed for researchers requiring high-purity synthesis and analysis.[1]

Part 1: Molecular Identity & Stoichiometry[1]

The fundamental stoichiometric data for this compound is derived from its atomic composition (

11
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 208.21 g/mol Monoisotopic Mass: 208.0848 Da
Elemental Analysis C: 57.69%; H: 5.81%; N: 13.46%; O: 23.05%Theoretical distribution
SMILES CCCNC(=O)c1cccc(c1)[O-]Useful for cheminformatics
Physical State Pale yellow crystalline solidExpected based on nitroaromatic analogs
Solubility DMSO, Methanol, DCMLimited water solubility compared to parent amide

Part 2: Synthetic Architecture (Protocol)[1]

Mechanistic Rationale

The most robust synthesis of this compound utilizes a Nucleophilic Acyl Substitution (Schotten-Baumann conditions) between 3-nitrobenzoyl chloride and n-propylamine.[1]

  • Why Acid Chloride? The carbonyl carbon in 3-nitrobenzoyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the chloride and the meta-nitro group, ensuring rapid coupling.[1]

  • Why Base Scavenger? The reaction generates HCl as a byproduct.[1] A tertiary amine base (Triethylamine or DIPEA) is strictly required to neutralize the acid, preventing the protonation of the nucleophilic n-propylamine, which would otherwise kill the reaction.[1]

Experimental Workflow

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 eq)[1]

  • n-Propylamine (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent, Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 3-nitrobenzoyl chloride in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: The reaction is exothermic; uncontrolled heat can lead to side reactions (dimerization or hydrolysis).[1]

  • Addition: Mix n-propylamine and TEA in a separate vial. Add this mixture dropwise to the reaction vessel over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

  • Workup (Self-Validating Step):

    • Wash organic phase with 1M HCl (removes unreacted amine/TEA).[1]

    • Wash with Sat.

      
        (removes unreacted acid/hydrolyzed chloride).[1]
      
    • Wash with Brine (removes water).[1]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOH/Water if necessary.
    
Reaction Pathway Diagram

SynthesisWorkflowStartReagents:3-Nitrobenzoyl Chloride+ n-PropylamineProcessNucleophilic Attack(0°C -> RT, DCM, TEA)Start->Process MixingIntermediateTetrahedralIntermediateProcess->Intermediate AdditionWorkupAcid/Base Wash(Remove impurities)Intermediate->Workup Elimination of Cl-ProductFinal Product:This compoundWorkup->Product Isolation

Caption: Figure 1. Synthetic workflow for the generation of this compound via acyl chloride coupling.

Part 3: Structural Characterization (Validation)[1]

To ensure the product is the n-propyl isomer and not the isopropyl isomer (a common supply chain error), analysis of the alkyl chain splitting pattern in Proton NMR (

1
NMR Diagnostic Logic[1]
  • Aromatic Region (4H): The meta-substituted ring yields a distinct pattern:

    • 
       ~8.6 ppm (Singlet-like, 
      
      
      between
      
      
      and
      
      
      ).[1]
    • 
       ~8.4 ppm (Doublet, 
      
      
      ortho to
      
      
      ).[1]
    • 
       ~8.2 ppm (Doublet, 
      
      
      ortho to
      
      
      ).[1]
    • 
       ~7.7 ppm (Triplet, 
      
      
      meta to both).[1]
  • Aliphatic Region (The Key Differentiator):

    • N-Propyl (

      
      ):  Look for a Triplet  (~0.9 ppm, 
      
      
      ), a Multiplet/Sextet (~1.6 ppm, middle
      
      
      ), and a Quartet/Triplet (~3.4 ppm,
      
      
      ).
    • Contrast with Isopropyl: Isopropyl would show a strong Doublet (

      
      ) and a Septet  (
      
      
      ).[1]
Spectroscopic Data Summary
TechniqueSignalAssignment

-NMR

8.65 (t, 1H)
Ar-H (H2)

6.50 (br s, 1H)
Amide N-H

3.42 (q, 2H)

(Propyl alpha)

0.98 (t, 3H)

(Propyl gamma)
IR 1650

Amide I (C=O stretch)
1530, 1350


(Asymmetric/Symmetric stretch)
MS (ESI) 209.1

Positive ion mode

Part 4: Functional Utility & References

Applications in Drug Discovery[1]
  • Reduction Precursor: The nitro group is readily reduced (Fe/HCl or

    
    /Pd-C) to an aniline.[1] This "masked" amine allows researchers to perform chemistry on the amide side first, then activate the aniline for subsequent coupling (e.g., urea formation).[1]
    
  • Fragment Libraries: Used as a probe to test steric tolerance in binding pockets where the n-propyl chain probes depth, contrasting with the width probed by isopropyl or phenyl analogs.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 347742, N-Isopropyl-3-nitrobenzamide. (Used as comparative anchor for physicochemical properties).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. (Parent scaffold data). Retrieved from [Link][1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Authoritative review on Schotten-Baumann and amide coupling methodologies).

A Technical Guide to 3-Nitro-N-Propylbenzamide Derivatives: Synthesis, Potential Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-nitro-N-propylbenzamide derivatives, a class of compounds with significant potential in medicinal chemistry. While direct research on this specific scaffold is emerging, this document synthesizes information from closely related analogues to present a detailed exploration of their synthesis, potential biological activities, and key experimental protocols. By examining the literature on nitrobenzamides, N-alkylbenzamides, and other related structures, this guide offers valuable insights for researchers interested in the design, development, and evaluation of novel therapeutic agents based on the this compound core.

Introduction: The Significance of the Nitrobenzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[1][2] Nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[3][4] The N-alkylation of the benzamide, in this case with a propyl group, can further influence properties such as lipophilicity and membrane permeability, which are critical for drug efficacy.

This guide focuses on the this compound scaffold, highlighting its potential as a versatile platform for drug discovery. By understanding the synthetic routes to these compounds and drawing parallels from the biological activities of related molecules, researchers can strategically design and evaluate novel derivatives for a range of therapeutic applications.

Medicinal Chemistry: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient two-step process involving the formation of an acid chloride followed by amidation.

Rationale for the Synthetic Approach

The conversion of the carboxylic acid to an acid chloride is a crucial activation step. The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with a primary amine, in this case, propylamine, to form the stable amide bond. This method is widely applicable and allows for the synthesis of a diverse range of N-substituted benzamide derivatives.

Experimental Protocol: Two-Step Synthesis

Protocol 1: Synthesis of 3-Nitrobenzoyl Chloride [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by observing the dissolution of the solid 3-nitrobenzoic acid and the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 3-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath.

  • Amidation: Slowly add a solution of propylamine in the same solvent to the cooled solution of 3-nitrobenzoyl chloride with vigorous stirring. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is often used to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and acidic byproducts.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Reflux Reflux 3-Nitrobenzoic_Acid->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Reflux->3-Nitrobenzoyl_Chloride Amidation_Reaction Amidation 3-Nitrobenzoyl_Chloride->Amidation_Reaction Propylamine Propylamine Propylamine->Amidation_Reaction This compound This compound Amidation_Reaction->this compound

Caption: General two-step synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While the biological profile of this compound derivatives is not extensively documented, the activities of structurally similar compounds provide a strong basis for predicting their potential therapeutic applications.

Antimicrobial Activity

Derivatives of benzamide have been investigated for their antimicrobial properties.[1] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.[3][4] For instance, N-alkyl nitrobenzamides have shown promising antitubercular activities.[5] The proposed mechanism for some nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules.

Table 1: Reported Antimicrobial Activity of Related Compounds

Compound ClassTarget Organism(s)Reported Mechanism of Action (if known)Reference
N-Alkyl NitrobenzamidesMycobacterium tuberculosisPotential inhibition of DprE1[5]
Nitro-containing compoundsVarious bacteria and parasitesRedox cycling and generation of reactive nitrogen species[3]
Benzamide derivativesStaphylococcus aureus, Escherichia coliInhibition of essential bacterial enzymes or cell wall synthesis[1]
Anticancer Activity

Benzamide derivatives are a prominent class of anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[6][7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The metabolic reduction of a 3-nitro group to a 3-nitroso derivative has also been implicated in inducing cell death in tumor cells.[1]

Key Structural Features for HDAC Inhibition in Benzamides:

  • Aromatic ring system: Interacts with the surface of the enzyme.

  • Linker unit: Occupies the catalytic tunnel.

  • Zinc-binding group: Chelates the zinc ion in the active site.

While the N-propylbenzamide scaffold itself does not contain a classical zinc-binding group like a hydroxamic acid, the overall structure could still interact with HDACs or other cancer-related targets. Further derivatization to include a zinc-binding moiety could be a promising strategy for developing potent HDAC inhibitors based on this scaffold.

HDAC_Inhibition Benzamide_Derivative Benzamide Derivative HDAC Histone Deacetylase (HDAC) Benzamide_Derivative->HDAC Inhibits Apoptosis Tumor Cell Apoptosis Benzamide_Derivative->Apoptosis Leads to Acetylated_Histone Acetylated Histone (Gene Expression ON) HDAC->Acetylated_Histone Deacetylates Histone Histone Protein Histone->Acetylated_Histone Acetylation Acetyl_Group Acetyl Group Deacetylated_Histone Deacetylated Histone (Gene Expression OFF) Acetylated_Histone->Deacetylated_Histone Deacetylated_Histone->Histone Deacetylation (by HDAC)

Caption: Proposed mechanism of action for benzamide-based HDAC inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on studies of related nitrobenzamide and N-alkylbenzamide derivatives, several SAR trends can be inferred for the this compound scaffold:

  • Position of the Nitro Group: The position of the nitro group on the benzoyl ring significantly influences the electronic properties and intermolecular interactions of the molecule.[9] The meta-position (3-position) of the nitro group, as in the title compounds, will have a distinct electronic effect compared to ortho- or para-substitution.

  • N-Alkyl Chain Length: In a series of N-alkyl nitrobenzamides with antitubercular activity, derivatives with intermediate lipophilicity (e.g., chain lengths of six and twelve carbons) exhibited the best activity.[5] This suggests that the N-propyl group in this compound may provide a favorable lipophilicity for certain biological targets.

  • Substituents on the Benzoyl Ring: Further substitution on the benzoyl ring can be explored to modulate activity. For example, in a study of 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives, these were found to be the most active against Mycobacterium tuberculosis.[5]

Toxicology and Safety Considerations

While specific toxicological data for this compound derivatives are not available, general considerations for nitroaromatic compounds and benzamides should be taken into account. Nitroaromatic compounds can be associated with toxicities, and their metabolic activation can sometimes lead to the formation of reactive intermediates.[10][11] It is crucial to conduct thorough in vitro and in vivo toxicological studies for any new chemical entity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for a wide range of biological activities make this an attractive area for further research.

Key areas for future investigation include:

  • Synthesis and characterization of a library of this compound derivatives with diverse substitutions on the benzoyl ring.

  • Systematic evaluation of their antimicrobial activity against a broad panel of bacterial and fungal pathogens.

  • Investigation of their anticancer potential , including screening against various cancer cell lines and mechanistic studies to determine their molecular targets (e.g., HDACs).

  • In-depth toxicological profiling to assess their safety and therapeutic window.

References

  • Progress on 3-Nitropropionic Acid Derivatives - MDPI.
  • 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 - Benchchem.
  • The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI.
  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - MDPI.
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • 2-Nitro-N-propylbenzamide - PMC - NIH.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH.
  • Toxicity of Nitrobenzenes and Derivatives - ResearchGate.
  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives.
  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed.
  • 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors.

Sources

The Meta-Nitro Motif: Reactivity Dynamics of 3-Nitro-N-Propylbenzamide

[1]

Executive Summary & Electronic Topography

Target Molecule: 3-nitro-N-propylbenzamide Core Reactivity Vector: Nucleophilic activation and Reductive lability.[1]

The reactivity of the nitro group in this compound is governed by a "synergistic deactivation" of the aromatic core.[1] The molecule features two electron-withdrawing groups (EWGs) in a meta relationship:

  • The Nitro Group (

    
    ):  A strong deactivator (
    
    
    ) acting through both strong inductive withdrawal (
    
    
    ) and resonance withdrawal (
    
    
    ).[1]
  • The N-Propylamide Group (

    
    ):  A moderate deactivator (
    
    
    ) where the carbonyl carbon draws density from the ring.[1]
Electronic "Pull-Pull" Dynamics

Unlike para-substituted systems where resonance effects can compete, the meta arrangement here reinforces electron deficiency at specific ring positions.[1] The nitro group is the thermodynamic sink of the molecule, possessing the lowest lying Lowest Unoccupied Molecular Orbital (LUMO). This makes it the primary site for reduction (electron uptake) and makes the ring susceptible to nucleophilic attack (SNAr or VNS), rather than electrophilic substitution.

Visualization: Electronic Resonance & Activation

The following diagram illustrates the electron density withdrawal and the resulting activation sites.[2]

ElectronicMapMoleculeThis compound(Electron Deficient Core)RingBenzene Ring(Deactivated)Molecule->RingNitroNitro Group (-NO2)Primary EWG (-I, -R)LUMO LocalizationRedoxREDOX LABILITY(High susceptibility to reduction)Nitro->Redox Primary PathwayAmideAmide Group (-CONHR)Secondary EWG (-I)Steric BulkRing->Nitro Strong e- WithdrawalRing->Amide Moderate e- WithdrawalNuAttackNUCLEOPHILIC ACTIVATION(Susceptible to SNAr-H / VNS)Ring->NuAttack Secondary Pathway (C2/C4/C6)

Figure 1: Electronic topography showing the synergistic electron withdrawal by nitro and amide groups, creating a highly electron-deficient ring susceptible to reduction and nucleophilic attack.

Primary Reactivity: Chemo-Selective Reduction

For drug development, the transformation of the nitro group to an amine (aniline) is the most critical reaction. The challenge in this compound is chemo-selectivity : reducing the nitro group without hydrogenolyzing the amide bond or saturating the aromatic ring.[1]

The Haber Mechanism & Toxic Intermediates

Reduction does not occur in a single step. It follows the Haber mechanism, passing through nitroso and hydroxylamine intermediates.

  • Critical Safety Note: The hydroxylamine intermediate (

    
    ) is often mutagenic and can undergo Bamberger rearrangement if acid is present.[1] Protocols must ensure complete conversion to the amine.
    
Theoretical Pathway Analysis
  • Electron Transfer 1:

    
     (Nitroso - transient, reactive).[1]
    
  • Electron Transfer 2:

    
     (Hydroxylamine - stable accumulation point).[1]
    
  • Electron Transfer 3:

    
     (Aniline - Final Product).
    
Experimental Protocol: Catalytic Transfer Hydrogenation

Rationale: Standard catalytic hydrogenation (

1

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Catalyst: 10% Pd/C (5 mol% loading)[1]

  • Hydrogen Donor: Ammonium Formate (5.0 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with this compound and 10% Pd/C under a nitrogen blanket. Caution: Pd/C is pyrophoric when dry.

  • Solvation: Add degassed Methanol. The nitro compound should dissolve; the catalyst will remain suspended.

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reaction: Stir at room temperature (25°C). Evolution of

    
     gas will be observed (bubbling).[1]
    
  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1).

    • Start:

      
       (Nitro)[1]
      
    • Intermediate:

      
       (Hydroxylamine - faint)[1]
      
    • End:

      
       (Amine - stains distinctively with ninhydrin).[1]
      
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1] Partition between EtOAc and Water to remove excess formate salts.[1]

Secondary Reactivity: Nucleophilic Aromatic Substitution (SNAr-H)

While the molecule lacks a halogen leaving group, the high electron deficiency allows for Nucleophilic Substitution of Hydrogen (SNAr-H) or Vicarious Nucleophilic Substitution (VNS) .[1]

Theoretical Basis

The nitro group activates the ortho and para positions.[2][3] In this compound:

  • C2 Position (Between Nitro and Amide): Sterically crowded but electronically most deficient (activated by both groups).[1]

  • C4 Position (Para to Amide, Ortho to Nitro): Highly activated.[1]

  • C6 Position (Para to Nitro, Ortho to Amide): Highly activated.[1]

Research indicates that carbon nucleophiles (e.g., carbanions of chloromethyl phenyl sulfone) can attack these positions to form

11

VNS_PathwayStartThis compoundSigmaComplexσ-Adduct(Meisenheimer Complex)Non-AromaticStart->SigmaComplex Attack at C4/C6NucleophileCarbanion Nu:⁻(e.g., CH2Cl-SO2Ph)Nucleophile->SigmaComplexProductFunctionalized Benzamide(C-C Bond Formed)SigmaComplex->Product Re-aromatizationOxidationElimination/Oxidation(-HCl or Oxidant)Oxidation->Product

Figure 2: Pathway for Vicarious Nucleophilic Substitution (VNS), utilizing the nitro group's activation to functionalize the aromatic ring at the C4 or C6 position.

Data Summary: Reactivity Parameters

ParameterValue / DescriptionImplication for Reactivity
Hammett Constant (

) - Nitro
+0.71Strong deactivation; directs incoming electrophiles to meta (C5) but difficult to execute.[1]
Hammett Constant (

) - Amide
+0.35 (approx)Moderate deactivation; reinforces electron deficiency.[1]
Reduction Potential (

)
~ -0.6 V to -0.9 V (vs SCE)Readily reduced by mild hydride donors or catalytic hydrogenation.[1]
pKa (Amide NH) ~15-17Non-acidic under standard conditions; requires strong base (NaH) to deprotonate.[1]
Solubility Low in water; High in MeOH, DMSOReactions require polar organic solvents.[1]

References

  • PubChem. 3-Nitrobenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1][4]

  • Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen.[1][3] Accounts of Chemical Research.[1] (Foundational text on VNS mechanisms in nitroarenes).

  • Royal Society of Chemistry. Selective reduction of nitro-compounds to primary amines.[1] Green Chemistry.[1] Available at: [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Available at: [Link][1]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds. Available at: [Link][1]

A Technical Guide to the Crystal Structure Analysis of 3-nitro-N-propylbenzamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction analysis of 3-nitro-N-propylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data analysis and structural interpretation. The insights provided are grounded in established crystallographic principles and draw parallels from the analysis of structurally related compounds to ensure a robust and scientifically sound narrative.

Introduction: The Significance of this compound in Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, recognized for their versatile interactions with a multitude of biological targets.[1] The amide functional group is prevalent in pharmaceuticals, contributing to the structural backbone of many drugs and enabling crucial hydrogen bonding interactions with protein targets.[2] The introduction of a nitro group (–NO2) into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[3] Nitro compounds have a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[4]

The specific compound, this compound, combines these key functional groups. Understanding its three-dimensional atomic arrangement through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR), guiding lead optimization, and supporting intellectual property claims.[1] While a specific crystal structure for this compound is not publicly available as of this writing, this guide will leverage the detailed analysis of its isomer, 2-nitro-N-propylbenzamide, to outline a comprehensive and validated workflow.[5]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-quality crystal structure begins with the synthesis of the pure compound, followed by the meticulous process of single crystal growth.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoic acid with an amine.[6] In this case, 3-nitrobenzoic acid would be reacted with propylamine. To facilitate the reaction, the carboxylic acid is often converted to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂).[7][8]

Experimental Protocol: Synthesis

  • Activation of Carboxylic Acid: In a round-bottom flask, suspend 3-nitrobenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours to form 3-nitrobenzoyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting 3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Amine Addition: Slowly add a solution of propylamine in the same solvent to the cooled acyl chloride solution. The reaction is typically exothermic.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly dictates the resolution and accuracy of the final structure.[1] Common crystallization techniques for benzamide derivatives include slow evaporation, vapor diffusion, and solvent layering.[1] For the closely related 2-nitro-N-propylbenzamide, single crystals were successfully obtained by the slow evaporation of an acetone solution at room temperature over approximately 14 days.[5]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of purified this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) at room temperature to create a nearly saturated solution.

  • Crystal Growth: Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Typical Data Collection Parameters (based on 2-nitro-N-propylbenzamide[5])

ParameterValueRationale
InstrumentBruker SMART APEX II CCD or similarA CCD area detector allows for efficient collection of diffraction data.
X-ray SourceMo Kα radiation (λ = 0.71073 Å)Molybdenum is a common X-ray source for small molecule crystallography.
Temperature298 K (room temperature)Data can be collected at room or low temperature (e.g., 100 K) to reduce thermal motion.
Scan Modeω and φ scansThese scan modes ensure that a complete dataset is collected by rotating the crystal.
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.

Workflow for Structure Solution and Refinement

G DataCollection X-ray Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Images SpaceGroupDet Space Group Determination DataReduction->SpaceGroupDet Integrated Intensities StructureSolution Structure Solution (e.g., SHELXS) SpaceGroupDet->StructureSolution Unit Cell & Symmetry StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Atomic Coordinates Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation Refined Model FinalModel Final Crystallographic Model (CIF) Validation->FinalModel Validated Structure

Sources

An In-depth Technical Guide to 3-nitro-N-propylbenzamide: Synthesis, Characterization, and Chemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-nitro-N-propylbenzamide, a compound of interest for researchers in medicinal chemistry and materials science. While direct CAS registration and extensive literature for this specific molecule are not readily found, this guide synthesizes established chemical principles and data from closely related analogs to provide a robust framework for its synthesis, purification, characterization, and safe handling. This guide is intended for professionals in drug development and scientific research, offering both theoretical grounding and practical, field-tested insights.

Introduction and Chemical Identity

This compound belongs to the family of substituted benzamides, characterized by a benzene ring functionalized with a nitro group at the meta position and an N-propyl-substituted amide group. The presence of the electron-withdrawing nitro group and the amide linkage suggests potential applications as a synthon in organic synthesis, a scaffold in drug discovery, or a component in the development of novel materials.

While a specific CAS number for this compound is not indexed in major chemical databases like PubChem or Chemical Abstracts Service at the time of this writing, we can confidently predict its chemical identifiers based on its structure.

Table 1: Predicted Chemical Identifiers for this compound
IdentifierPredicted ValueSource/Method
IUPAC Name This compoundLexichem/Nomenclature Rules
Molecular Formula C10H12N2O3Elemental Composition
Molecular Weight 208.21 g/mol Isotopic Mass Calculation
Canonical SMILES CCCNC(=O)C1=CC=CC(=C1)[O-]Structure-to-SMILES Conversion
InChI Key (Predicted)InChI Generation Algorithm
CAS Number Not AssignedDatabase Search

Note: The absence of a CAS number indicates that this compound may not have been previously synthesized and registered or is not widely commercially available, underscoring the need for the synthetic protocols detailed herein.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthetic route to this compound is via the acylation of propylamine with a derivative of 3-nitrobenzoic acid. The standard and recommended method involves the use of an activated acyl chloride, which is highly reactive and typically provides good yields.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-step process starting from commercially available 3-nitrobenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 3-Nitrobenzoic Acid C 3-Nitrobenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) E This compound C->E Acylation D Propylamine D->E F Triethylamine (Base)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate in Step 1 is crucial for the success of Step 2.

Materials:

  • 3-Nitrobenzoic Acid (CAS: 121-92-6)

  • Thionyl Chloride (SOCl₂) (CAS: 7719-09-7)

  • Propylamine (CAS: 107-10-8)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 3-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq), either neat or with a small amount of anhydrous DCM as a solvent.

  • Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride, a yellowish solid or oil, is often used directly in the next step without further purification due to its moisture sensitivity.

Causality Insight: Thionyl chloride is the reagent of choice for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

Step 2: Amide Coupling to form this compound

  • Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve propylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM. Cool the mixture in an ice bath (0°C).

  • Acylation: Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Trustworthiness Principle: The use of an ice bath during the addition of the acyl chloride is critical to control the exothermic reaction and prevent side reactions. The aqueous work-up sequence effectively removes unreacted starting materials and byproducts (e.g., triethylammonium hydrochloride).

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the final product with high purity.

Physicochemical and Spectroscopic Profile

The properties of this compound can be inferred from its structural analogs, 3-nitrobenzamide[1][2] and N-propylbenzamide[3].

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value/DescriptionRationale/Reference Analog
Physical State Yellowish crystalline solidBased on 3-nitrobenzamide being a yellow powder[1].
Melting Point Expected to be lower than 3-nitrobenzamide (140-143°C)The N-alkylation typically reduces intermolecular hydrogen bonding, lowering the melting point.
Solubility Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, Acetone)Common for organic amides. 3-nitrobenzamide is insoluble in water[1][2].
Stability Stable under normal conditions. Combustible.As noted for 3-nitrobenzamide[1].
Spectroscopic Characterization (Predicted)

For unambiguous structure confirmation, the following spectroscopic data would be expected:

  • ¹H NMR:

    • A triplet corresponding to the terminal methyl group (-CH₃) of the propyl chain (~0.9 ppm).

    • A sextet for the methylene group (-CH₂-) adjacent to the methyl group (~1.6 ppm).

    • A quartet or triplet of triplets for the methylene group attached to the nitrogen (-NH-CH₂ -) (~3.3 ppm).

    • A broad signal for the amide proton (-NH -).

    • A series of multiplets in the aromatic region (7.5-8.5 ppm) characteristic of a meta-substituted nitrobenzene ring.

  • ¹³C NMR:

    • Signals for the three distinct carbons of the propyl group.

    • A signal for the amide carbonyl carbon (~165 ppm).

    • Four signals in the aromatic region, with the carbon bearing the nitro group being significantly downfield.

  • FT-IR (Infrared Spectroscopy):

    • A strong C=O stretch for the amide (~1650 cm⁻¹).

    • An N-H stretch (~3300 cm⁻¹).

    • Characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • A molecular ion peak [M]⁺ corresponding to the molecular weight (208.21 g/mol ).

Safety and Handling

Based on the GHS classifications for related compounds like 3-nitrobenzamide[2] and other nitroaromatics, this compound should be handled with care.

  • Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation[2]. The combustion of such compounds can generate toxic nitrogen oxides (NOx)[1][2].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents[1].

Potential Applications

While specific research on this compound is limited, its structure is analogous to compounds used in several fields. The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization.

  • Pharmaceutical Synthesis: The core structure can serve as an intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the related 3-nitrobenzaldehyde is a precursor to the drug Tipranavir and is used in synthesizing calcium channel blockers[4][5].

  • Agrochemicals: The nitroaromatic scaffold is present in some herbicides and fungicides[5].

  • Materials Science: The electron-withdrawing nature of the nitro group makes such compounds candidates for investigation in organic electronics and photoactive materials[5].

References

  • PubChem. 3-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. [Link]

  • PubChem. N-Propylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Isopropyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

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Methodological & Application

amide bond formation protocol for 3-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Nitro-N-propylbenzamide via Carbodiimide Coupling

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the synthesis of This compound (MW: 208.21 g/mol ). While acid chloride methods (using


) are common for simple benzamides, they generate corrosive HCl gas and tolerate few sensitive functional groups. Conversely, high-performance reagents like HATU are cost-prohibitive for large-scale preparation of simple scaffolds.

Why EDC/HOBt? We utilize the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) coupling system. This approach is selected for three critical reasons:

  • "Self-Validating" Purification: The byproduct of EDC is a water-soluble urea, and HOBt can be removed via basic extraction. This allows for high-purity isolation (>95%) using only liquid-liquid extraction (LLE), often eliminating the need for column chromatography.

  • Atom Economy: It avoids the large solvent waste associated with flash chromatography.

  • Substrate Compatibility: The mild conditions preserve the nitro group, which is prone to reduction under harsher catalytic conditions.

Reaction Mechanism & Logic

The reaction proceeds via the activation of the carboxylic acid to an active ester, followed by aminolysis.[1]

Critical Mechanistic Insight: Direct reaction of the acid and amine results only in an unreactive ammonium carboxylate salt. EDC activates the acid, but the resulting O-acylisourea is prone to rearranging into an unreactive N-acylurea. HOBt is added to intercept the O-acylisourea, forming a more stable but still reactive OBt-ester, which suppresses side reactions and racemization (though 3-nitrobenzoic acid is achiral, this habit is critical for peptide workflows).

Pathway Visualization

G Acid 3-Nitrobenzoic Acid IsoUrea O-Acylisourea (Unstable Intermediate) Acid->IsoUrea + EDC EDC EDC (Activator) EDC->IsoUrea ActiveEster OBt-Active Ester (Stable Intermediate) IsoUrea->ActiveEster + HOBt urea Water-Soluble Urea (Byproduct) IsoUrea->urea Leaving Group HOBt HOBt (Additive) HOBt->ActiveEster Product This compound (Target) ActiveEster->Product + Amine Amine n-Propylamine (Nucleophile) Amine->Product

Figure 1: Activation cascade preventing N-acylurea formation via HOBt interception.

Materials & Properties

ComponentRoleMW ( g/mol )Equiv.[2]Physical StateKey Property
3-Nitrobenzoic Acid Substrate167.121.0SolidpKa ~3.47 (Electron deficient)
n-Propylamine Nucleophile59.111.2LiquidVolatile (BP 48°C)
EDC·HCl Coupling Agent191.701.3SolidWater-soluble byproduct
HOBt Additive135.121.3SolidPrevents side reactions
DIPEA Base129.242.0LiquidScavenges HCl from EDC
DCM Solvent--LiquidSolubilizes all reactants

Detailed Experimental Protocol

Safety Warning: n-Propylamine is highly volatile and corrosive. All steps involving the amine must be performed in a fume hood. 3-Nitrobenzoic acid is an irritant.

Step 1: Activation
  • Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 3-nitrobenzoic acid (1.67 g, 10.0 mmol, 1.0 equiv).

  • Add Dichloromethane (DCM) (40 mL). Note: DMF can be used if solubility is an issue, but DCM allows for easier evaporation.

  • Add HOBt (1.76 g, 13.0 mmol, 1.3 equiv) and EDC·HCl (2.49 g, 13.0 mmol, 1.3 equiv).

  • Add DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv).

    • Observation: The solution may become slightly cloudy as the EDC activates the acid.

  • Stir at Room Temperature (RT) for 15–20 minutes . This "pre-activation" period ensures the formation of the active OBt-ester before the amine is introduced.

Step 2: Coupling
  • Cool the reaction mixture to 0°C using an ice bath.

    • Reasoning: n-Propylamine boils at 48°C. Adding it to a warm exothermic reaction can cause flash vaporization and stoichiometry loss.

  • Add n-propylamine (0.99 mL, 12.0 mmol, 1.2 equiv) dropwise.

  • Remove the ice bath after 10 minutes and allow the reaction to warm to RT.

  • Stir for 4–6 hours (or overnight).

    • Monitoring: Check by TLC (50% EtOAc/Hexane). The starting acid (low R_f) should disappear; the product (higher R_f) should appear.

Step 3: The "Sandwich" Workup (Purification)

This specific sequence utilizes the chemical properties of the reagents to purify the product without chromatography.

  • Dilute the reaction mixture with an additional 50 mL of DCM.

  • Transfer to a separatory funnel.

  • Wash 1: Acidic Wash (1M HCl, 2 x 30 mL)

    • Purpose: Protonates unreacted n-propylamine (forming water-soluble salt) and removes unreacted EDC and the urea byproduct.

    • Phase Check: Product remains in the bottom organic layer.

  • Wash 2: Basic Wash (Sat. NaHCO₃, 2 x 30 mL)

    • Purpose: Deprotonates unreacted 3-nitrobenzoic acid and HOBt (making them water-soluble carboxylates/phenoxides).

  • Wash 3: Brine (Sat. NaCl, 1 x 30 mL)

    • Purpose: Removes residual water from the organic phase.

  • Drying: Pour the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Step 4: Isolation
  • The resulting solid is typically off-white to pale yellow.

  • Yield Expectation: 85–95%.

  • Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of amineEnsure the reaction is cooled to 0°C during amine addition. Use 1.5 equiv of amine if loss is suspected.
Emulsion during workup Density similarityAdd more Brine to the aqueous layer to increase density difference. Filter the biphasic mixture through Celite if solids are present.
Product is oil, not solid Residual solventHigh vacuum drying for 12h. If persistent, triturates with cold hexanes to induce crystallization.
Racemization (Not applicable here)For chiral substrates, ensure temperature does not exceed 0°C during base addition and use HOBt strictly.

References

  • Valeur, E., & Bradley, M. (2009).[3][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5] Link

    • Context: The definitive review on coupling reagent mechanisms and selection.
  • Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[1][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

    • Context: Comprehensive guide to amide bond formation str
  • Bachem. (n.d.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

    • Context: Practical industrial guidance on the EDC/HOBt mechanism and stoichiometry.
  • Organic Syntheses. (n.d.). Acid-Amine Coupling using EDCI.[2] Organic Chemistry Portal. Link

    • Context: Standard operating procedures for carbodiimide couplings.[9]

Sources

Application Note: A Green, Catalyst-Mediated, Solvent-Free Synthesis of 3-nitro-N-propylbenzamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of amide bonds is a cornerstone of pharmaceutical and materials chemistry. However, traditional methods often rely on hazardous reagents and generate substantial chemical waste, running counter to the principles of sustainable chemical manufacturing. This application note presents a detailed protocol for the green synthesis of 3-nitro-N-propylbenzamide, a valuable intermediate in drug discovery. By leveraging the principles of green chemistry, this method employs a direct amidation reaction between 3-nitrobenzoic acid and n-propylamine under solvent-free conditions. The reaction is efficiently promoted by a simple, inexpensive catalyst and accelerated by microwave irradiation, leading to a significant reduction in reaction time, energy consumption, and environmental impact. This guide provides a robust, self-validating protocol intended for researchers, chemists, and process development professionals dedicated to integrating sustainable practices into their workflows.

Foundational Principles: The Imperative for Green Amide Synthesis

The amide functional group is one of the most prevalent structural motifs in active pharmaceutical ingredients (APIs).[1][2] Its synthesis is, therefore, one of the most frequently performed reactions in medicinal chemistry.[3][4] Historically, the formation of an amide bond from a carboxylic acid and an amine has necessitated the use of stoichiometric coupling agents (e.g., carbodiimides like DCC or EDC) or the conversion of the carboxylic acid to a more reactive species like an acyl halide.[5] While effective, these classical approaches are fraught with inefficiencies that are increasingly scrutinized under the lens of green chemistry.[6][7][8][9]

Shortcomings of Traditional Amidation:

  • Poor Atom Economy: Coupling reagents are incorporated into byproducts that are often difficult to remove and contribute to a large waste stream.

  • Hazardous Reagents & Solvents: Acyl halides are corrosive and moisture-sensitive, and the reactions frequently employ chlorinated solvents, which pose significant environmental and health risks.

  • Waste Generation: The formation of stoichiometric byproducts (e.g., dicyclohexylurea) requires extensive purification steps, further increasing solvent use and waste.

This protocol directly addresses these challenges by adhering to several of the Twelve Principles of Green Chemistry, including waste prevention, maximizing atom economy, using safer solvents (in this case, none), and designing for energy efficiency.[7][9] We will demonstrate a direct catalytic amidation that proceeds cleanly with water as the sole theoretical byproduct.

Synthetic Strategy: Direct Catalytic Amidation

The selected strategy involves the direct condensation of 3-nitrobenzoic acid and n-propylamine. To overcome the kinetic barrier of this transformation without resorting to harsh activating agents, this protocol utilizes a dual-pronged approach: a mild Lewis acid catalyst and microwave-assisted heating.

  • Catalysis with Boric Acid: Boric acid (H₃BO₃) serves as an inexpensive, low-toxicity, and effective catalyst for direct amidation.[10] The proposed mechanism involves the reaction between the carboxylic acid and boric acid to form a mixed anhydride intermediate. This intermediate is a more potent acylating agent than the parent carboxylic acid, readily reacting with the amine nucleophile. The catalytic cycle regenerates the boric acid, making it a green and efficient choice.[11]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[12][13] This efficiency minimizes the potential for side reactions and reduces overall energy consumption.[14] The solvent-free nature of this protocol is particularly amenable to microwave heating, where the reactants themselves absorb the microwave energy.[15][16][17]

Proposed Reaction Mechanism

The diagram below illustrates the key steps in the boric acid-catalyzed amidation process.

Reaction_Mechanism RCOOH 3-Nitrobenzoic Acid (R-COOH) Intermediate Mixed Anhydride Intermediate [R-CO-O-B(OH)₂] RCOOH->Intermediate + B(OH)₃ - H₂O H3BO3 Boric Acid B(OH)₃ H3BO3->Intermediate Amine n-Propylamine (R'-NH₂) Product This compound (R-CONH-R') Amine->Product Intermediate->Product + R'-NH₂ H3BO3_regen Boric Acid (regenerated) Product->H3BO3_regen + H₂O H2O Water (H₂O)

Caption: Boric acid-catalyzed formation of the amide bond.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and characterization of this compound.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier
3-Nitrobenzoic acid≥99%Sigma-Aldrich
n-Propylamine≥99%Sigma-Aldrich
Boric acid≥99.5%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water-In-house
Anhydrous Sodium SulfateACS GradeVWR
Silica Gel TLC PlatesF254Millipore
Equipment Specification
Monomode Microwave Reactore.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial & Cap
Magnetic Stir Bar
Analytical Balance± 0.1 mg readability
Hotplate/Stirrer
Buchner Funnel and Flask
Rotary Evaporator
NMR Spectrometer400 MHz or higher
FT-IR Spectrometerwith ATR capability
Melting Point Apparatus
Safety Precautions & Hazard Analysis

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • 3-Nitrobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation.[18][19] May cause respiratory irritation. Avoid inhalation of dust.

  • n-Propylamine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

  • This compound (Product): Assumed to have similar hazards to other nitroaromatic compounds. Handle with care. The combustion of nitro-containing compounds can generate toxic nitrogen oxides (NOx).[20]

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[21][22]

Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-nitrobenzoic acid (1.00 g, 5.98 mmol, 1.0 equiv).

  • Catalyst Addition: Add boric acid (0.111 g, 1.80 mmol, 0.3 equiv).

  • Amine Addition: In the fume hood, carefully add n-propylamine (0.59 mL, 0.424 g, 7.18 mmol, 1.2 equiv).

    • Causality Note: A slight excess of the more volatile amine is used to ensure the complete consumption of the limiting carboxylic acid.

  • Reaction Setup: Securely cap the reaction vial. Place the vial inside the cavity of the microwave reactor.

  • Microwave Irradiation: Set the reaction parameters as follows:

    • Temperature: 120 °C (use dynamic power control)

    • Hold Time: 15 minutes

    • Stirring: High

    • Causality Note: Microwave heating allows for rapid attainment of the target temperature, significantly accelerating the reaction compared to conventional heating methods which could take several hours.[12][13]

  • Reaction Work-up & Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Pour the resulting mixture into a beaker containing 50 mL of deionized water. An amorphous solid should precipitate.

    • Stir the suspension for 10 minutes to dissolve any remaining boric acid.

    • Collect the solid precipitate by suction filtration using a Buchner funnel.

    • Wash the solid with two additional 30 mL portions of deionized water to ensure complete removal of the water-soluble catalyst and any amine salts.[10]

    • Causality Note: This aqueous work-up is a key green feature, avoiding the need for organic solvent-based extraction and purification.

  • Drying: Dry the collected solid under vacuum to a constant weight.

  • Yield Calculation: Record the final mass of the product and calculate the percentage yield. A typical yield for this procedure is expected to be in the range of 85-95%.

Product Characterization

Confirm the identity and purity of the synthesized this compound using the following standard analytical techniques.

Technique Procedure / Expected Result
TLC Mobile Phase: 7:3 Hexanes/Ethyl Acetate. Visualization: UV light (254 nm). The product should show a single spot with a distinct Rf value from the starting 3-nitrobenzoic acid.
Melting Point Determine the melting point range and compare it to literature values if available. A sharp melting point is indicative of high purity.
FT-IR (ATR) Expect characteristic peaks: ~3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (Ar C-H stretch), ~2960 cm⁻¹ (Alkyl C-H stretch), ~1640 cm⁻¹ (Amide I, C=O stretch), ~1530 cm⁻¹ (Amide II, N-H bend & C-N stretch; and NO₂ asymmetric stretch), ~1350 cm⁻¹ (NO₂ symmetric stretch).
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons (δ ~7.5-8.5 ppm), the N-H proton (broad singlet, δ ~6.5-7.5 ppm), and the propyl group protons (δ ~0.9-3.5 ppm).
¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon (~165 ppm), aromatic carbons (~120-150 ppm), and the three distinct carbons of the propyl group (~11, 23, 42 ppm).
Mass Spec (ESI+) Expect to find the [M+H]⁺ ion at m/z corresponding to the molecular weight of the product (C₁₀H₁₂N₂O₃, MW = 208.22).

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the fully characterized final product.

Sources

Application Notes and Protocols for the Purification of 3-nitro-N-propylbenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 3-nitro-N-propylbenzamide, a key intermediate in various synthetic pathways, through the technique of recrystallization. The document elucidates the fundamental principles of solvent selection, drawing upon the physicochemical properties of the target molecule and analogous structures. Detailed protocols for solvent screening and a full-scale recrystallization procedure are presented, emphasizing experimental design for achieving high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require robust and reliable methods for the purification of aromatic amide compounds.

Introduction: The Critical Role of Purification

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the isolation and purification of intermediates are paramount to ensuring the safety and efficacy of the final product. This compound, possessing a nitroaromatic and an amide functional group, often requires a dedicated purification step to remove unreacted starting materials, by-products, and other process-related impurities. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] A successful recrystallization protocol hinges on the meticulous selection of an appropriate solvent that maximizes the recovery of the purified compound while leaving impurities in the solution.[1]

Understanding the Molecular Properties of this compound

A rational approach to solvent selection begins with an analysis of the molecular structure of this compound.

  • Polarity: The molecule exhibits a combination of polar and non-polar characteristics. The amide (-CONH-) and nitro (-NO2) groups are highly polar and capable of hydrogen bonding and dipole-dipole interactions. The benzene ring and the N-propyl group are non-polar. This dual nature suggests that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, might be effective.

  • Hydrogen Bonding: The amide group has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the nitro group acts as a strong hydrogen bond acceptor. Solvents that can participate in hydrogen bonding, such as alcohols, are likely to be good candidates for dissolving this compound, especially at elevated temperatures.

  • "Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in one another.[2] Given the presence of the polar amide and nitro groups, polar organic solvents are a logical starting point for investigation.

Strategic Solvent Selection for Recrystallization

The ideal recrystallization solvent for this compound should meet the following criteria:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.[1]

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.[1]

  • Inertness: The solvent must not react with this compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

  • Safety: The solvent should have a favorable safety profile, considering its toxicity, flammability, and environmental impact.[1]

Based on the structural analysis and established practices for similar aromatic amides and nitro compounds, several solvent classes are proposed for evaluation.[3][4]

Recommended Solvents for Screening

A preliminary solvent screening is a critical first step to identify the optimal solvent or solvent system. The following solvents are recommended for initial evaluation:

Solvent ClassSpecific ExamplesRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can engage in hydrogen bonding with the amide and nitro functionalities. Nitroaryl compounds often exhibit good recrystallization behavior in alcoholic solvents.[4]
Ketones AcetoneA polar aprotic solvent that can dissolve a wide range of organic compounds.
Esters Ethyl AcetateA solvent of intermediate polarity that is often effective for recrystallizing compounds with both polar and non-polar features.
Aromatic Hydrocarbons TolueneThe aromatic ring can interact with the benzene ring of the solute. Often used in combination with a less polar co-solvent.
Alkanes Heptane, HexaneNon-polar solvents that are typically used as anti-solvents in mixed-solvent systems to induce precipitation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.[5][6][7][8]

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of various solvents for the recrystallization of this compound.

Objective: To identify a solvent that dissolves the compound when hot and allows for good crystal formation upon cooling.

Materials:

  • Crude this compound (~50 mg per solvent)

  • Test tubes

  • Heating block or water bath

  • Recommended solvents (Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Pasteur pipettes

Procedure:

  • Place approximately 50 mg of crude this compound into a clean, dry test tube.

  • Add the selected solvent dropwise at room temperature while agitating the mixture. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, begin to gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.

  • Observe the quality and quantity of the crystals formed. Look for well-defined crystalline structures rather than an amorphous powder or oil.

Interpretation of Results:

  • Good Solvent: The compound is sparingly soluble at room temperature but completely soluble upon heating, and forms well-defined crystals upon cooling.

  • Poor Solvent: The compound is highly soluble at room temperature, or insoluble even at the boiling point of the solvent.

  • Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system may be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid (the cloud point), indicating the onset of precipitation.[9] The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly. A common combination is Ethanol/Water or Toluene/Heptane.

Protocol 2: Full-Scale Recrystallization of this compound

This protocol outlines the procedure for a larger-scale purification based on the results of the solvent screening. The example below uses ethanol, a commonly effective solvent for this class of compounds.

Objective: To purify a larger quantity of crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask (appropriately sized for the volume of solvent)

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Attach a condenser to the flask to prevent solvent loss.

  • Achieving Saturation: Continue to add small portions of the hot solvent until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[10]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • (Optional) Decolorization: If the solution is colored due to impurities, allow it to cool slightly, then add a small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point of the compound.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR, IR, or chromatography can also be performed.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound solvent_screening Protocol 1: Small-Scale Solvent Screening start->solvent_screening dissolution Protocol 2: Dissolve in Min. Hot Solvent solvent_screening->dissolution Select Optimal Solvent hot_filtration Optional: Hot Filtration dissolution->hot_filtration decolorization Optional: Decolorization with Charcoal hot_filtration->decolorization Insoluble Impurities Present crystallization Slow Cooling & Crystal Formation hot_filtration->crystallization No Insoluble Impurities decolorization->crystallization Colored Impurities Present isolation Vacuum Filtration & Washing crystallization->isolation drying Drying of Purified Crystals isolation->drying analysis Purity Analysis (e.g., Melting Point) drying->analysis end End: Purified Product analysis->end

Caption: Recrystallization Workflow Diagram.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower-boiling solvent. Reheat the solution to dissolve the oil, add a small amount of fresh solvent, and cool more slowly.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always wash with ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Crystals Colored impurities were not effectively removed.Perform the optional decolorization step with activated charcoal.[11]

Conclusion

The purification of this compound by recrystallization is a highly effective method when approached systematically. A thorough understanding of the compound's physicochemical properties, coupled with a methodical solvent screening and a carefully executed recrystallization protocol, will consistently yield a product of high purity. The protocols and guidelines presented in this document provide a robust starting point for the development of a tailored purification process, enabling researchers and developers to obtain high-quality this compound for their downstream applications.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from a PDF document. (Link not available)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Agilent Technologies. (2025). Residual Solvents Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from a PDF document. (Link not available)
  • Unknown. (n.d.). SAFETY DATA SHEET. Retrieved from a PDF document. (Link not available)
  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • YouTube. (2014). Making amines from nitrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Propylbenzamide. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note & Protocols: High-Fidelity Reduction of 3-nitro-N-propylbenzamide to 3-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Aromatic Amine Synthesis

The transformation of an aromatic nitro group into an amine is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The resulting primary aromatic amine, or aniline derivative, is a versatile building block for constructing complex molecular architectures. 3-amino-N-propylbenzamide, the target of this guide, is a valuable intermediate whose amino group can be further functionalized to introduce diverse pharmacophores or polymerizable moieties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective and efficient reduction of 3-nitro-N-propylbenzamide. It moves beyond simple procedural lists to explain the underlying causality of methodological choices, ensuring that protocols are robust, reproducible, and scalable. We will explore three field-proven methodologies: Catalytic Hydrogenation, Metal-Acid Reduction, and Dithionite Reduction, each with distinct advantages and operational considerations.

Mechanistic Overview: The Pathway from Nitro to Amine

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates.[3][4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a stepwise reduction, first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[4][5]

Side reactions can occur, particularly through the condensation of the nitroso and hydroxylamine intermediates, which can form azoxy, azo, and hydrazo species.[3] The choice of reducing agent and conditions directly influences the reaction pathway and the potential for these byproducts.

Method Selection: A Comparative Analysis

The optimal reduction strategy depends on several factors including available equipment, substrate functional group tolerance, cost, and desired scale. The N-propylbenzamide moiety is generally robust and compatible with a wide range of reduction conditions.

Method Primary Reagents Typical Solvents Temperature Key Advantages Key Disadvantages & Considerations
Catalytic Hydrogenation H₂ gas (or transfer agent), Pd/C or Raney Ni catalyst[1][6]Ethanol, Methanol, Ethyl Acetate, Acetic AcidRoom Temp. to 50°CHigh yields, clean reaction, catalytic (low waste), simple filtration workup.[5]Requires specialized pressure equipment for H₂ gas; catalysts can be pyrophoric; potential for catalyst poisoning.
Metal-Acid Reduction Fe powder, SnCl₂·2H₂O[1][6]Ethanol/Water, Acetic Acid, Ethyl AcetateRefluxInexpensive reagents, highly reliable, tolerant of many functional groups.[7]Stoichiometric metal required; workup can be cumbersome due to metal salts; not atom-economical.[8]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)[9]Water/DCM, Water/Acetonitrile[10]Room Temp. to RefluxMild conditions, good for sensitive substrates, avoids heavy metals and hydrogenation catalysts.[11][12]Stoichiometric reagent; generates inorganic salt byproducts; can have odor issues (sulfur compounds).[9]

Protocol I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often the preferred choice for its efficiency and clean reaction profile, yielding water as the only stoichiometric byproduct.[6] The palladium catalyst provides a surface for the adsorption and dissociation of molecular hydrogen and the stepwise reduction of the nitro group.[5]

Causality Behind Experimental Choices:
  • Catalyst: 10% Pd/C is a standard, highly active catalyst for nitro group reductions. It is used in catalytic amounts (1-5 mol%) to minimize cost and simplify removal.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the starting material and is inert under hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions at atmospheric pressure. For larger scales or faster reactions, a Parr hydrogenation apparatus is recommended.

  • Workup: Filtration through Celite is crucial to safely and completely remove the fine, potentially pyrophoric palladium catalyst.[13]

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve this compound in Ethanol AddCat Add 10% Pd/C catalyst (under N₂ atmosphere) Prep->AddCat Evac Evacuate flask and backfill with H₂ (3x cycles) AddCat->Evac Stir Stir vigorously under H₂ balloon at Room Temperature Evac->Stir Monitor Monitor reaction by TLC Stir->Monitor Filter Filter through Celite pad to remove catalyst Monitor->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Recrystallize or perform column chromatography Concentrate->Purify

Caption: Workflow for Catalytic Hydrogenation.

Detailed Step-by-Step Protocol:
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.08 g, 10.0 mmol).

  • Dissolution: Add ethanol (40 mL) and stir until all the solid has dissolved.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol% Pd, ~106 mg) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[13]

  • Hydrogenation: Seal the flask with a septum. Attach a vacuum line and a balloon filled with hydrogen gas via needles. Evacuate the air from the flask and carefully backfill with hydrogen. Repeat this cycle three times to ensure an inert hydrogen atmosphere.[13]

  • Reaction: Allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon.

  • Filtration: Prepare a small plug of Celite in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad, washing the flask and the pad with additional ethanol (2 x 10 mL). Safety Note: Keep the Celite pad wet with solvent until it can be disposed of properly to prevent the catalyst from igniting in air.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-N-propylbenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol II: Metal-Acid Reduction with Tin(II) Chloride

The use of stannous chloride (SnCl₂) in an acidic medium is a classic, robust, and highly effective method for reducing aromatic nitro groups.[1][6] The tin(II) ion acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion.[8][14]

Causality Behind Experimental Choices:
  • Reagent: Tin(II) chloride dihydrate is a convenient and powerful reducing agent that is effective for a wide range of nitroarenes.

  • Solvent: Ethyl acetate is a good solvent for the starting material and product, and it forms a biphasic system with the aqueous acid during the reaction, which can be beneficial.

  • Acid: Concentrated hydrochloric acid provides the necessary protons for the reduction mechanism and helps to keep the tin species soluble during the reaction.[14]

  • Workup: Basification with a strong base (e.g., NaOH) is essential. It neutralizes the excess acid and precipitates the tin salts as tin hydroxides, which can then be removed by filtration. This step also deprotonates the anilinium hydrochloride salt to the free amine product.

Experimental Workflow: SnCl₂ Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve this compound in Ethyl Acetate AddSnCl2 Add SnCl₂·2H₂O and conc. HCl Prep->AddSnCl2 Heat Heat mixture to reflux AddSnCl2->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to RT and pour onto crushed ice Monitor->Cool Basify Basify with aq. NaOH to pH > 10 Cool->Basify Filter Filter off tin salts Basify->Filter Extract Extract filtrate with Ethyl Acetate Filter->Extract Purify Dry organic layer and purify Extract->Purify

Caption: Workflow for Tin(II) Chloride Reduction.

Detailed Step-by-Step Protocol:
  • Setup: In a 250 mL round-bottom flask, dissolve this compound (4.16 g, 20.0 mmol) in ethyl acetate (100 mL).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.6 g, 100 mmol, 5 equivalents).

  • Reaction Initiation: Stir the mixture and carefully add concentrated hydrochloric acid (40 mL) dropwise. The reaction may be exothermic.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: Allow the reaction to cool to room temperature. In a separate large beaker, prepare crushed ice (approx. 200 g) and carefully pour the reaction mixture onto the ice with stirring.

  • Workup - Basification: Slowly add a 6 M aqueous sodium hydroxide (NaOH) solution to the cold mixture with vigorous stirring until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.

  • Workup - Filtration: Filter the mixture through a pad of Celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Isolation: Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify as needed by recrystallization or column chromatography.

Safety and Handling

Handling nitroaromatic compounds and the reagents for their reduction requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of toxic vapors or dust.

  • Nitroaromatic Compounds: These compounds are toxic and can be absorbed through the skin.[15] Avoid direct contact.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure there are no ignition sources nearby when using H₂ gas.

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) and Raney Nickel can ignite spontaneously upon exposure to air, especially when dry.[13] Always handle in a wet state or under an inert atmosphere.

  • Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive. Handle with extreme care to avoid severe chemical burns.

  • Exothermic Reactions: Reductions can be exothermic. Use an ice bath for cooling if necessary, especially during the initial addition of reagents.

References

  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]

  • Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
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  • YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]

  • YouTube. (2021). Reduction of Nitrobenzenes to Aromatic Amines. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.
  • Dalton Transactions (RSC Publishing). (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]

  • ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.
  • Chemical Science (RSC Publishing). (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Wordpress. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • PMC. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • SUNCHEM. (n.d.). Nitro Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (n.d.). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • ACS Publications. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 3-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aromatic Amine Synthesis in Drug Discovery

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry. These anilines serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2][3] The reduction of 3-nitro-N-propylbenzamide to 3-amino-N-propylbenzamide is a key step in the synthesis of various pharmacologically active molecules. This application note provides a comprehensive guide to the catalytic hydrogenation of this compound, offering detailed protocols, mechanistic insights, and safety considerations to empower researchers in drug development and chemical synthesis.

Mechanistic Insights into Nitroarene Hydrogenation: A Stepwise Reduction

The catalytic hydrogenation of a nitro group is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst.[4] The generally accepted mechanism involves the sequential reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product.

The accumulation of the arylhydroxylamine intermediate can be a significant concern, as these species can be thermally unstable and may lead to exothermic decomposition or the formation of undesired dimeric impurities such as azo and azoxy compounds.[4][5] Careful control of reaction parameters is crucial to minimize the concentration of this intermediate and ensure a clean conversion to the desired aniline.

Chemoselectivity in the Presence of an Amide Moiety

A key consideration in the hydrogenation of this compound is the chemoselective reduction of the nitro group in the presence of the amide functionality. Fortunately, the amide bond is generally stable under the typical conditions of catalytic hydrogenation over common catalysts like palladium, platinum, and nickel. This high degree of chemoselectivity allows for the clean conversion of the nitro group without compromising the integrity of the amide linkage.[6]

Nitro_Reduction_Mechanism cluster_0 Reaction Pathway on Catalyst Surface This compound This compound Nitroso_Intermediate 3-nitroso-N-propylbenzamide This compound->Nitroso_Intermediate + H2 Hydroxylamine_Intermediate 3-(hydroxyamino)-N-propylbenzamide Nitroso_Intermediate->Hydroxylamine_Intermediate + H2 3-amino-N-propylbenzamide 3-amino-N-propylbenzamide Hydroxylamine_Intermediate->3-amino-N-propylbenzamide + H2 PdC_Hydrogenation_Workflow cluster_workflow Workflow for Pd/C Hydrogenation A Setup and Inerting B Catalyst and Reagent Charging A->B C Hydrogenation Reaction B->C D Reaction Monitoring C->D D->C Continue if incomplete E Catalyst Filtration D->E Reaction complete F Work-up and Isolation E->F

Figure 2: A workflow diagram for the catalytic hydrogenation using Palladium on Carbon.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or a similar filter aid

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Inerting the Atmosphere: Seal the flask and purge with nitrogen gas for 5-10 minutes to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (5-10 mol %). Caution: Pd/C can be pyrophoric; handle with care and avoid exposure to air when dry. [7]5. Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas (a balloon is suitable for small-scale reactions; for larger scales, a Parr hydrogenator is recommended). Ensure the reaction mixture is stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature and atmospheric pressure.

  • Reaction Quenching: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the filter paper is highly pyrophoric and should not be allowed to dry. [8]Quench the filter cake with water immediately after filtration and dispose of it in a designated waste container.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-propylbenzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol employs the cost-effective and highly active Raney® Nickel catalyst.

RaneyNi_Hydrogenation_Workflow cluster_workflow Workflow for Raney® Nickel Hydrogenation A Catalyst Preparation and Washing B Reagent Charging under Inert Atmosphere A->B C Hydrogenation at Elevated Pressure/Temp B->C D Reaction Monitoring C->D D->C Continue if incomplete E Catalyst Separation D->E Reaction complete F Product Isolation E->F

Figure 3: A workflow diagram for the catalytic hydrogenation using Raney® Nickel.

Materials and Reagents:

  • This compound

  • Raney® Nickel (supplied as a slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic stirrer or mechanical stirrer

Procedure:

  • Catalyst Preparation: Carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol) three times to remove residual water. Caution: Do not allow the Raney® Nickel to become dry as it is highly pyrophoric. [4]2. Reactor Charging: To the hydrogenation vessel, add the washed Raney® Nickel slurry (typically 10-20% by weight of the substrate). Then, add a solution of this compound in the chosen solvent.

  • System Assembly and Purging: Assemble the hydrogenation apparatus, ensuring all connections are secure. Purge the system with nitrogen gas at least three times to remove all oxygen. [9]4. Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the reaction to a moderate temperature (e.g., 40-60 °C) if necessary to increase the reaction rate. Ensure vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. A cessation of hydrogen consumption indicates the reaction is complete.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen gas three times. [9]7. Catalyst Removal: Allow the Raney® Nickel to settle, then carefully decant or filter the reaction mixture. The catalyst can be recovered for reuse or safely quenched with dilute acid for disposal.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-propylbenzamide. Purify as needed.

Data Summary and Troubleshooting

ProtocolCatalystTypical YieldPurity (by LC-MS)Key Considerations
110% Pd/C>95%>98%Atmospheric pressure, room temperature. Catalyst is pyrophoric.
2Raney® Nickel>90%>97%Requires a pressure reactor. Catalyst is highly pyrophoric.

Troubleshooting Guide:

  • Incomplete Reaction: Increase catalyst loading, hydrogen pressure, or reaction temperature. Ensure the solvent is of high purity as impurities can poison the catalyst.

  • Formation of Side Products (e.g., azo/azoxy compounds): This may indicate the accumulation of the hydroxylamine intermediate. [4]Try increasing the hydrogen pressure or using a different solvent. Additives like vanadium compounds have been shown to suppress hydroxylamine accumulation. [1]* Low Yield: Check for catalyst deactivation. Ensure proper inerting procedures were followed to prevent catalyst oxidation.

Safety Precautions for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards that must be managed with strict safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. [7]All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated. [8][10]* Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric, especially after use and when dry. [4][7]Always handle these catalysts in an inert atmosphere and never allow them to dry on filter paper. Quench spent catalysts with water immediately after filtration.

  • High-Pressure Equipment: When using a hydrogenation apparatus, always ensure it is properly maintained and operated within its pressure and temperature limits. [9]Perform a leak test with an inert gas before introducing hydrogen. [9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [10] By adhering to these detailed protocols and safety guidelines, researchers can confidently and safely perform the catalytic hydrogenation of this compound to obtain the valuable 3-amino-N-propylbenzamide intermediate for their drug discovery and development programs.

References

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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  • Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE - YouTube. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. [Link]

  • (PDF) Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles - ResearchGate. [Link]

  • Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes - Green Chemistry (RSC Publishing). [Link]

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - UniTo. [Link]

  • General CTH for the reduction of nitroarenes using nickel Raney. - ResearchGate. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - Academia.edu. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. [Link]

  • Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table - ResearchGate. [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate. [Link]

  • Hydrogenation SOP. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes - Sciencemadness.org. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. [Link]

  • Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF - ResearchGate. [Link]

  • The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali1 | Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development - ACS Publications. [Link]

  • Hydrogenation Reactions - safety.pitt.edu. [Link]

  • Hydrogenation of nitriles - Google P
  • SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. [Link]

  • Selective gas phase hydrogenation of nitroarenes over Mo 2 C-supported Au–Pd. [Link]

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Introduction: The Significance of N-Alkylated 3-Nitrobenzamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Alkyl-3-nitrobenzamides

3-Nitrobenzamide is a pivotal chemical intermediate, recognized for its role as a precursor in the synthesis of various biologically active molecules.[1] Notably, its structural framework is a key component of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of enzymes crucial for DNA repair and genomic stability.[1] The N-alkylation of the primary amide functional group is a critical synthetic transformation that allows for the systematic modification of the molecule's physicochemical properties. This modification is fundamental in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles, including solubility, metabolic stability, and target binding affinity.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reagents, mechanistic principles, and detailed protocols for the successful N-alkylation of 3-nitrobenzamide. The protocols are designed to be self-validating, and the guide explains the causality behind experimental choices to ensure robust and reproducible outcomes.

Mechanistic Underpinnings: Activating the Amide for Nucleophilic Attack

The direct alkylation of a primary amide like 3-nitrobenzamide is challenging. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, significantly diminishing its nucleophilicity.[3] Consequently, a crucial first step in any N-alkylation protocol is the deprotonation of the amide N-H bond to generate a more potent nucleophile, the amide anion (amidate).

Amide protons typically have a pKa value in the range of 17-18, meaning a sufficiently strong base is required for efficient deprotonation.[4][5] The chosen base must be strong enough to quantitatively form the amidate without promoting undesirable side reactions, such as hydrolysis of the amide or reacting with the alkylating agent.

Once formed, the amidate anion is a powerful nucleophile that can readily participate in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, such as an alkyl halide.[3]

Figure 1: General mechanism for N-alkylation of 3-nitrobenzamide.

A Guide to Reagent Selection: The Core Components

The success of the N-alkylation reaction hinges on the judicious selection of the base, alkylating agent, and solvent. Each component plays a critical role in the reaction's efficiency, selectivity, and yield.

Bases for Amide Deprotonation

The choice of base is dictated by its strength (pKa of its conjugate acid), solubility, and steric bulk.

BaseCommon AbbreviationKey Characteristics & Rationale
Sodium Hydride NaHA strong, non-nucleophilic base that provides irreversible deprotonation. The only byproduct is hydrogen gas. It is typically used as a dispersion in mineral oil.[3]
Potassium tert-butoxide KOtBuA strong, sterically hindered base that minimizes side reactions. It is soluble in many organic solvents.[6]
Lithium Diisopropylamide LDAAn extremely strong, non-nucleophilic base, often used for complete and rapid deprotonation at low temperatures.[6]
Cesium Carbonate Cs₂CO₃A milder inorganic base that is effective in polar aprotic solvents like DMF. The large, soft cesium cation enhances the nucleophilicity of the amidate.[3]
Potassium Carbonate K₂CO₃An inexpensive and mild base, often requiring higher temperatures or the use of a catalyst. Suitable for more activated systems.[7]
Alkylating Agents: The Electrophilic Partner

The structure of the alkylating agent directly influences the reaction rate, following the principles of the SN2 mechanism.

ClassExamplesReactivity & Considerations
Alkyl Halides R-I, R-Br, R-ClReactivity follows the order I > Br > Cl, corresponding to leaving group ability. Primary and methyl halides are ideal. Secondary halides are slower and may lead to elimination, while tertiary halides will almost exclusively undergo elimination.[8][9]
Alkyl Sulfonates R-OTs, R-OMs, R-OTfTosylates, mesylates, and triflates are excellent leaving groups, making them highly reactive and often more effective than halides.
Alcohols R-OHNot direct alkylating agents. They require in-situ activation, most commonly via the Mitsunobu reaction, which provides a mild alternative to using alkyl halides.[2][10]
Solvents: The Reaction Medium

Polar aprotic solvents are the preferred choice for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively "bare" and highly reactive.

SolventCommon AbbreviationProperties & Use Cases
Dimethylformamide DMFExcellent solvent for many inorganic bases and organic substrates. High boiling point allows for a wide range of reaction temperatures.[3]
Tetrahydrofuran THFA good general-purpose ether solvent, particularly for reactions using strong bases like NaH or LDA at lower temperatures.[3]
Dimethyl Sulfoxide DMSOA highly polar aprotic solvent that can significantly accelerate SN2 reactions. Care must be taken at elevated temperatures.[11]
Acetonitrile MeCNA polar aprotic solvent with a lower boiling point, suitable for reactions under reflux at moderate temperatures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common and reliable N-alkylation strategies.

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Bromide

This protocol describes a classic and robust method for the N-alkylation of 3-nitrobenzamide.

Materials:

  • 3-Nitrobenzamide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Bromide (e.g., Benzyl Bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and drying tube

Procedure:

  • Setup: Under a nitrogen atmosphere, add 3-nitrobenzamide (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the amide) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a thick slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-3-nitrobenzamide.

Protocol 2: Mitsunobu Reaction for N-Alkylation with an Alcohol

This protocol is ideal when using an alcohol as the alkylating partner, proceeding under mild, neutral conditions.[12][13]

Materials:

  • 3-Nitrobenzamide

  • Primary or Secondary Alcohol (e.g., Ethanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • Setup: Under a nitrogen atmosphere, add 3-nitrobenzamide (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) to a dry round-bottom flask.

  • Dissolution: Add anhydrous THF (approx. 0.1 M) and stir at room temperature until all solids have dissolved.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed. Caution: Azodicarboxylates are hazardous.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purify directly by flash column chromatography on silica gel to isolate the N-alkyl-3-nitrobenzamide.

Figure 2: A generalized workflow for the N-alkylation of 3-nitrobenzamide.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently strong base. 2. Inactive alkylating agent. 3. Insufficient reaction time/temperature. 4. Wet reagents or solvents.1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Use a more reactive halide (R-Cl → R-Br/R-I). 3. Increase temperature or reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of O-Alkyl Imidate Use of a highly reactive alkylating agent (e.g., triflate) with a poorly coordinating counter-ion.[14]1. Use a less reactive alkylating agent (e.g., alkyl bromide). 2. Use a solvent/base combination that favors N-alkylation (e.g., NaH in DMF).
Multiple Alkylations This is generally not an issue for primary amides as the resulting secondary amide is significantly less acidic and sterically hindered.If observed, use of a bulky base or precisely 1.0 equivalent of the alkylating agent may help.
Difficult Purification Byproducts from the Mitsunobu reaction (phosphine oxide, hydrazine) can be difficult to separate.1. Use polymer-supported PPh₃ to simplify removal by filtration.[10] 2. Optimize chromatography conditions (solvent gradient).

References

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • RSC Publishing. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. Retrieved from [Link]

  • The Reaction Notebook. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Reddit. (2022). Why are amide kind of easy to deprotonate when the preferred orientation is not good for deprotonation? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.2: Amides as Acids and Bases. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Assay Genie. (2024). Deprotonation: Unveiling the Chemistry Behind It. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-nitro-N-propylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this amide coupling reaction. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two predominant strategies for this synthesis, both centered on activating the carboxylic acid group of 3-nitrobenzoic acid for nucleophilic attack by n-propylamine.

  • Two-Step Acyl Chloride Method: This is often the most robust and cost-effective method. It involves first converting 3-nitrobenzoic acid to the highly reactive 3-nitrobenzoyl chloride. This intermediate is then reacted with n-propylamine in the presence of a base to yield the final amide.[][2]

  • One-Pot Coupling Reagent Method: This approach utilizes specialized coupling agents (e.g., carbodiimides like EDC or uronium salts like HATU) to activate the carboxylic acid in situ, allowing for a direct reaction with the amine in a single step.[][3] This method is generally milder but can be more expensive and may introduce complex byproducts.

Q2: How does the electron-withdrawing nitro group on the aromatic ring affect the synthesis?

The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the benzoyl ring has two main effects:

  • Increased Acidity: It increases the acidity of the carboxylic acid proton, which is generally not a major factor in the reaction itself but is a notable chemical property.

  • Increased Electrophilicity: More importantly, it increases the electrophilicity of the carbonyl carbon in the 3-nitrobenzoyl intermediate (like the acyl chloride). This makes the intermediate highly susceptible to nucleophilic attack by n-propylamine, which can lead to a very fast and often exothermic reaction.[3]

Q3: Why is my reaction yield consistently low even when following a standard procedure?

Consistently low yields are typically traced back to one of four areas:

  • Purity of Starting Materials: Impurities in 3-nitrobenzoic acid or n-propylamine can interfere with the reaction. Water is a particularly problematic contaminant as it can hydrolyze the activated acid intermediate.

  • Inefficient Carboxylic Acid Activation: Incomplete conversion of the carboxylic acid to its activated form (e.g., acyl chloride) is a primary cause of low yield.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, inadequate temperature control, or the wrong choice of solvent or base can halt the reaction or promote side reactions.

  • Product Loss During Workup/Purification: The workup procedure must be designed to effectively separate the product from unreacted starting materials, byproducts, and salts without causing hydrolysis or degradation.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: The reaction shows low conversion, with significant unreacted 3-nitrobenzoic acid remaining.

Possible Cause A: Incomplete formation of the acyl chloride intermediate.

  • Scientific Rationale: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a crucial activation step. If this reaction does not go to completion, the unactivated carboxylic acid will not react with the amine. Thionyl chloride, for instance, can be of poor quality or degrade upon storage.

  • Recommended Solution:

    • Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or distill older thionyl chloride before use.

    • Drive the Reaction: Ensure the reaction with thionyl chloride is heated to reflux for an adequate duration (typically 2-6 hours) to drive the equilibrium towards the product.[4]

    • Catalysis: For the acyl chloride formation, adding a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate.

    • Confirmation: Before proceeding, ensure the complete removal of excess thionyl chloride under reduced pressure, as its presence can cause side reactions in the next step. A boiling point of 79°C makes it relatively easy to remove.

Possible Cause B: The coupling reagents are not effective for this substrate.

  • Scientific Rationale: While many coupling reagents exist, their effectiveness can be substrate-dependent. For electron-deficient benzoic acids, some standard coupling protocols might be sluggish.[3] Furthermore, the presence of moisture can rapidly quench common coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Recommended Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

    • Select a Robust Reagent: For this type of substrate, uronium-based reagents like HATU or HBTU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) are often more effective than carbodiimides.[]

    • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the coupling reagent and the amine relative to the carboxylic acid to drive the reaction to completion.

Problem 2: The final product is contaminated with a white, insoluble precipitate.

Possible Cause: Formation of dicyclohexylurea (DCU) byproduct.

  • Scientific Rationale: This issue is specific to the use of DCC as a coupling reagent. During the activation of the carboxylic acid, DCC is converted into dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents, including dichloromethane and ethyl acetate.

  • Recommended Solution:

    • Filtration: The vast majority of DCU can be removed by simple filtration of the crude reaction mixture before the aqueous workup.

    • Switch Coupling Agent: The best solution is to replace DCC with a water-soluble carbodiimide like EDC. The corresponding urea byproduct of EDC is water-soluble and is easily removed during the aqueous extraction phase of the workup.

Problem 3: The reaction is very fast and difficult to control, leading to a dark, impure product.

Possible Cause: Uncontrolled exotherm during the addition of n-propylamine to 3-nitrobenzoyl chloride.

  • Scientific Rationale: As discussed, the 3-nitrobenzoyl chloride intermediate is highly electrophilic. The reaction with a primary amine like n-propylamine is very rapid and highly exothermic. Adding the amine too quickly, especially at room temperature, can cause the temperature to spike, leading to thermal degradation and the formation of colored impurities. The reaction also generates HCl, which will react with any available amine to form a salt.[]

  • Recommended Solution:

    • Temperature Control: Perform the addition of the amine at a reduced temperature. Cool the solution of 3-nitrobenzoyl chloride in an ice bath (0 °C) before slowly adding the amine.

    • Slow Addition: Dilute the n-propylamine in the reaction solvent (e.g., dichloromethane) and add it dropwise to the acyl chloride solution over 15-30 minutes.

    • Use of a Tertiary Amine Base: Include a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or DIPEA (1.1-1.5 equivalents), in the reaction mixture with the acyl chloride before adding the n-propylamine. This base will neutralize the HCl as it is formed, preventing the formation of the n-propylammonium salt and ensuring the n-propylamine remains a free nucleophile.

Section 3: Validated Experimental Protocols

Protocol A: Two-Step Synthesis via 3-Nitrobenzoyl Chloride

This is the recommended primary method for its reliability and cost-effectiveness.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (SOCl₂) (3.0-5.0 eq). A catalytic amount of DMF (1 drop per 5 mmol of acid) can be added.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. The solid acid should completely dissolve.[4]

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum). This step is critical and should be done thoroughly. The crude 3-nitrobenzoyl chloride, a yellow solid or oil, is typically used directly in the next step without further purification.[4][5]

Step 2: Amide Formation

  • Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate flask, dissolve n-propylamine (1.1 eq) in a small amount of the same anhydrous solvent.

  • Add the n-propylamine solution dropwise to the stirred, cooled acyl chloride solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography.

Protocol B: One-Pot Synthesis using EDC

This method is suitable for smaller-scale syntheses or when milder conditions are required.

  • To an oven-dried round-bottom flask under an inert atmosphere, add 3-nitrobenzoic acid (1.0 eq), EDC (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolve the solids in an anhydrous solvent (e.g., DCM or DMF).

  • Add diisopropylethylamine (DIPEA) (1.5 eq) and stir for 5 minutes.

  • Add n-propylamine (1.1 eq) and let the reaction stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify as described in Protocol A.

Section 4: Data and Workflow Visualization

Summary of Recommended Reaction Parameters
ParameterProtocol A (Acyl Chloride)Protocol B (EDC Coupling)Rationale
Acid:Amine:Base Ratio 1.0 : 1.1 : 1.21.0 : 1.1 : 1.5A slight excess of amine and base drives the reaction to completion.
Solvent Dichloromethane (DCM), THFDichloromethane (DCM), DMFAnhydrous, aprotic solvents are required to prevent hydrolysis of intermediates.
Temperature 0 °C to Room TempRoom TemperatureCooling is critical for the highly exothermic acyl chloride reaction.
Reaction Time 2-4 hours12-24 hoursThe acyl chloride route is significantly faster due to the high reactivity of the intermediate.
Typical Yield 85-95%70-90%The acyl chloride method is often higher yielding if performed correctly.
Reaction Workflow: Acyl Chloride Method

G A 1. Mix 3-Nitrobenzoic Acid with Thionyl Chloride (+ cat. DMF) B 2. Heat to Reflux (4-6 hours) A->B Activation C 3. Remove Excess SOCl₂ (under vacuum) B->C D 4. Dissolve Acyl Chloride in Anhydrous DCM C->D Isolate Intermediate E 5. Add TEA and Cool to 0 °C D->E F 6. Add n-Propylamine (dropwise) E->F Key Addition Step G 7. Stir at RT (2-4 hours) F->G Reaction H 8. Aqueous Workup (Acid/Base Wash) G->H I 9. Purify Product (Recrystallization/Chromatography) H->I Isolation

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield Observed check_sm Check Crude NMR/TLC: Unreacted Starting Material? start->check_sm sm_yes YES check_sm->sm_yes  Acid SM Present sm_no NO check_sm->sm_no  Clean Conversion,  Low Mass Recovery cause_activation Cause: Incomplete Activation of Carboxylic Acid sm_yes->cause_activation solution_activation Solution: 1. Use fresh SOCl₂/Coupling Agent 2. Increase reaction time/temp for activation 3. Use anhydrous conditions cause_activation->solution_activation cause_workup Cause: Product Loss During Workup or Side Reactions sm_no->cause_workup solution_workup Solution: 1. Check pH of aqueous layers 2. Optimize purification method 3. Control reaction temperature (0 °C addition) cause_workup->solution_workup

Caption: A decision tree for troubleshooting low yield issues.

References

  • Process for recovering 3-nitrobenzoic acid.
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]

  • 3 Nitrobenzaldehyde | PDF | Nitric Acid | Chemical Reactions. Scribd. [Link]

  • A kind of preparation method of propyl group nitroguanidine.
  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 3-nitrobenzoyl chloride - 121-90-4, C7H4ClNO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 3-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with research teams facing a common yet critical challenge: the complete removal of unreacted 3-nitrobenzoyl chloride and its byproducts from their reaction mixtures. This acylating agent is highly effective but its residual presence can compromise the purity, stability, and safety of the final active pharmaceutical ingredient (API).

This guide is structured as a technical support hub, moving from frequently asked questions to detailed, field-proven protocols. We will explore the chemical principles behind each purification step, ensuring you can not only follow a procedure but also troubleshoot and adapt it to your specific compound's needs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the work-up of reactions utilizing 3-nitrobenzoyl chloride.

Q1: What is the critical first step to eliminate unreacted 3-nitrobenzoyl chloride post-reaction?

The immediate and most critical step is to quench the reaction mixture. 3-Nitrobenzoyl chloride is a reactive acid chloride; failing to neutralize it will lead to its persistence and potential reaction with your product or subsequent reagents. The quenching process deliberately converts it into a more stable and easily removable compound.

Q2: What is the chemical principle behind quenching and why is it so effective?

Quenching leverages the high electrophilicity of the carbonyl carbon in the acid chloride. By introducing a simple nucleophile, you can rapidly convert the 3-nitrobenzoyl chloride into a less reactive species. The most common byproduct of quenching is 3-nitrobenzoic acid, formed via hydrolysis.[1]

The fundamental reaction is the hydrolysis of the acyl chloride:

C₇H₄ClNO₃ (3-nitrobenzoyl chloride) + H₂O → C₇H₅NO₄ (3-nitrobenzoic acid) + HCl

This transformation is crucial because the resulting carboxylic acid has vastly different physical properties—most notably, its acidity—which we can exploit for separation.

Q3: How do I choose the right quenching agent for my experiment?

The choice of quenching agent depends on the stability of your desired product, particularly its tolerance to acidic or basic conditions.

Quenching AgentReaction MechanismAdvantagesDisadvantages
Water / Dilute Acid HydrolysisSimple; avoids introducing a strong base that could harm the product.Generates HCl, making the aqueous phase strongly acidic. May require a subsequent basic wash to remove the 3-nitrobenzoic acid.
Aqueous Weak Base (e.g., 5% NaHCO₃) Hydrolysis & NeutralizationHighly effective. Converts the acid chloride to 3-nitrobenzoic acid, which is then immediately deprotonated to the highly water-soluble sodium 3-nitrobenzoate salt, facilitating easy removal.[2]Generates CO₂ gas, which requires careful and frequent venting of the separatory funnel.[2] Not suitable for base-sensitive products.
Aqueous Strong Base (e.g., 1M NaOH) Hydrolysis & NeutralizationVery rapid and effective at removing both the acid chloride and the resulting carboxylic acid.Potentially too harsh for many functionalized molecules, leading to product degradation.
Alcohols (e.g., Methanol, Isopropanol) AlcoholysisForms a neutral ester byproduct (methyl 3-nitrobenzoate). Useful if the product is sensitive to both acid and base.[3]The resulting ester is organic-soluble and will need to be removed in a subsequent step, typically via chromatography or distillation.
Aqueous Ammonia AminolysisForms a neutral amide byproduct (3-nitrobenzamide). Can be effective for scavenging.[2]The amide byproduct is often a solid and may complicate purification, requiring chromatographic separation.
Q4: My target molecule is sensitive to base. What is my best strategy for removing the acid chloride?

If your product cannot tolerate even a weak base like sodium bicarbonate, a two-step quenching and extraction strategy is recommended:

  • Quench with an Alcohol: First, add a simple alcohol like isopropanol to the reaction mixture.[3] This will convert the reactive 3-nitrobenzoyl chloride into the more stable and less reactive isopropyl 3-nitrobenzoate.

  • Aqueous Wash: Proceed with a standard water or brine wash to remove any water-soluble byproducts. The isopropyl 3-nitrobenzoate will remain in the organic layer with your product.

  • Chromatography: The final purification will then rely on column chromatography to separate your product from the ester byproduct.

Q5: After quenching and a basic wash, how can I confirm the removal of 3-nitrobenzoyl chloride and its byproduct, 3-nitrobenzoic acid?

Thin-Layer Chromatography (TLC) is the most direct and rapid method. It's essential to run a co-spot, which involves spotting your crude mixture, the 3-nitrobenzoyl chloride starting material, and the 3-nitrobenzoic acid standard all in the same lane.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The optimal ratio will depend on your product's polarity.

  • Analysis:

    • 3-Nitrobenzoyl chloride is relatively non-polar and will have a high Rf value.

    • 3-Nitrobenzoic acid is highly polar due to the carboxylic acid group and will have a very low Rf value, often staying at the baseline.

    • Your purified product should show a single spot, distinct from the starting material and byproduct spots.

For definitive confirmation of purity, techniques like HPLC, LC-MS, and NMR spectroscopy are standard.[2][4]

Q6: Troubleshooting: I'm struggling with an emulsion during my liquid-liquid extraction. How can I resolve this?

Emulsions are common when dealing with complex mixtures. Here are several techniques to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool.

Core Experimental Protocols

These protocols provide a validated starting point for your purification workflow.

Protocol 1: Standard Quenching and Extractive Work-up

This method is the first line of defense and is effective for most base-stable products.

  • Cool the Reaction: Once the reaction is deemed complete, cool the mixture to 0 °C using an ice-water bath. This moderates the rate of the quench, which can be exothermic.

  • Initial Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled, stirring reaction mixture. Caution: Vigorous CO₂ evolution will occur. Ensure adequate headspace in the flask and add the solution portion-wise.[2]

  • Transfer to Separatory Funnel: Once gas evolution has subsided, transfer the entire mixture to a separatory funnel. Add your chosen organic solvent (e.g., ethyl acetate, dichloromethane) if not already the reaction solvent.

  • First Extraction: Shake the funnel vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat Wash: Wash the organic layer two more times with the NaHCO₃ solution, followed by one wash with water and one wash with saturated brine.[2]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" for Starting Material (3-nitrobenzoyl chloride), "C" for Co-spot, and "R" for your crude Reaction mixture.

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of 3-nitrobenzoyl chloride.

    • In the "R" lane, spot a dilute solution of your crude product.

    • In the "C" lane, apply a spot of the starting material first, and then apply a spot of your crude product directly on top of it.

  • Develop the Plate: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The absence of a spot in the "R" lane that corresponds to the Rf of the "SM" lane indicates successful removal of the starting material.

Visualization of Workflow and Properties

Workflow for Removal of 3-Nitrobenzoyl Chloride

PurificationWorkflow Reaction Crude Reaction Mixture (Product + Unreacted Reagent) Quench Step 1: Quench (e.g., with NaHCO₃ aq.) Reaction->Quench Conversion 3-Nitrobenzoyl Chloride → Sodium 3-Nitrobenzoate (water-soluble) Quench->Conversion Extraction Step 2: Liquid-Liquid Extraction (Organic Solvent + Aqueous Washes) Quench->Extraction Separation Product remains in Organic Layer Byproduct moves to Aqueous Layer Extraction->Separation Drying Step 3: Dry & Concentrate (Anhydrous Na₂SO₄ & Rotary Evaporation) Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Analysis Step 4: Purity Analysis (TLC, HPLC, NMR) Crude_Product->Analysis Final_Purification Optional Step 5: Final Purification (Chromatography / Crystallization) Analysis->Final_Purification If impurities remain Pure_Product Pure Product Analysis->Pure_Product If pure Final_Purification->Pure_Product

Caption: A generalized workflow for the purification of a product from unreacted 3-nitrobenzoyl chloride.

Comparative Physical Properties

A key aspect of successful purification is exploiting the differences in physical properties between the contaminant and the desired product.

Property3-Nitrobenzoyl Chloride3-Nitrobenzoic Acid (Hydrolysis Product)Rationale for Separation
Molecular Weight 185.56 g/mol [5]167.12 g/mol ---
Physical State Yellow-brown low melting solid/liquid[6][7]Off-white to yellowish crystalline solid---
Melting Point 30-35 °C[5][7]140-142 °CCan be exploited in crystallization.
Acidity (pKa) N/A (hydrolyzes)~3.46CRITICAL. The acidity allows for deprotonation with a weak base to form a water-soluble salt.
Water Solubility Decomposes[7]Very low (<0.1 mg/mL)In its neutral form, it is not water-soluble, but its salt (benzoate) is highly water-soluble.
TLC Rf (Typical) HighLow (often baseline)Excellent for monitoring separation via chromatography.

References

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • PubChem. (n.d.). Benzoyl chloride, 3-nitro-. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-nitrobenzoyl chloride. Retrieved from [Link]

  • Filo. (2024, December 8). Q. 35 Write the structure and name the compounds ' A ' , ' B ' , ' C ' and ' D ' 4. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzoyl chloride with polyethylene glycol.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

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Technical Support Center: Degradation Analysis of 3-Nitro-N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Stability Applications Support Center. Subject: 3-Nitro-N-Propylbenzamide (3-NPB) Stability Profiling Ticket ID: STAB-3NPB-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because you are observing unexplained peaks in your chromatograms or failing mass balance during forced degradation studies of This compound .

This compound presents a classic "Push-Pull" stability profile:

  • The Amide Linkage: Susceptible to hydrolytic cleavage (acid/base catalyzed).[1][2][3]

  • The Nitro Group: Highly susceptible to photolytic reduction and radical rearrangement.

Below are the specific troubleshooting modules designed to help you identify these degradants and validate your Stability Indicating Method (SIM).

Module 1: Hydrolytic Degradation (The Amide Bond)

The Issue: "I see a new peak eluting earlier than my main peak, but I cannot detect the corresponding amine."

The Science (Causality): Under stress conditions (specifically Acid/Base hydrolysis per ICH Q1A), the amide bond in 3-NPB cleaves. This is a nucleophilic acyl substitution.[1]

  • Product A (3-Nitrobenzoic Acid): This is the UV-active fragment. It retains the aromatic ring and the nitro group.

  • Product B (n-Propylamine): This is the "invisible" fragment. It lacks a chromophore (UV active moiety) and is highly polar, often eluting in the void volume or not ionizing well in standard ESI+ modes without derivatization.

Experimental Protocol: Hydrolytic Stress
  • Preparation: Dissolve 3-NPB in Acetonitrile (ACN) to 1 mg/mL.

  • Acid Stress: Add equal vol. 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add equal vol. 1N NaOH. Heat at 60°C for 1 hour (Amides are typically more labile to base).

  • Quench: Neutralize exactly to pH 7.0 before injection to prevent column damage or peak distortion.

Visualizing the Pathway

Hydrolysis Parent This compound (MW: 208.2) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Acid 3-Nitrobenzoic Acid (MW: 167.1) Intermediate->Acid C-N Cleavage Amine n-Propylamine (MW: 59.1) Intermediate->Amine Leaving Group

Figure 1: Hydrolytic cleavage of the amide bond yielding an acid and an amine.[3][4][5]

Module 2: Photolytic Degradation (The Nitro Group)

The Issue: "My sample turned yellow/brown after light exposure, and I see multiple small peaks with M-16 or M-14 mass shifts."

The Science (Causality): Nitroaromatics are notorious for photoreduction . Under UV/Vis light (ICH Q1B conditions), the nitro group (


) can be stepwise reduced to a nitroso (

), hydroxylamine (

), and eventually an amine (

). This often involves radical intermediates that lead to sample discoloration (azo coupling).
Troubleshooting FAQ

Q: Why do I see a peak at m/z 192? A: This is likely the Nitroso-N-propylbenzamide . The loss of one oxygen atom (


) is characteristic of the first stage of nitro photoreduction.

Q: Why is the mass balance poor in photolysis? A: Radical reactions are messy. You likely have polymerization products (azo dimers) that are very hydrophobic (stuck on column) or insoluble precipitates.

Visualizing the Pathway

Photolysis Parent Parent (Nitro) MW: 208 Nitroso Nitroso Derivative MW: 192 (-O) Parent->Nitroso hv (UV Light) Hydroxyl Hydroxylamine MW: 194 (+2H) Nitroso->Hydroxyl Reduction Amine Amino Derivative MW: 178 (-O) Hydroxyl->Amine Reduction

Figure 2: Stepwise photoreduction of the nitro group characteristic of nitroaromatics.

Module 3: Analytical Data & Identification Guide

The Issue: "How do I confirm these peaks using my LC-MS?"

The Solution: Use the table below to correlate your observed


 values with the theoretical degradation products. Note that 3-NPB ionizes well in ESI+ (

), but the acidic degradant may require ESI- or a buffered mobile phase to be seen clearly.
Degradation Product Lookup Table
Compound IdentityOriginFormulaTheoretical MWObserved

Observed

Retention Shift (vs Parent)
This compound Parent

208.21209.2 -Reference (0.0)
3-Nitrobenzoic Acid Hydrolysis

167.12168.1166.1 Earlier (More Polar)
n-Propylamine Hydrolysis

59.1160.1*-Void Volume (Very Polar)
3-Nitroso-N-propylbenzamide Photolysis

192.21193.2 -Slightly Later
3-Amino-N-propylbenzamide Photolysis

178.23179.2 -Earlier (Basic/Polar)

*Note: n-Propylamine is difficult to detect by standard UV-LCMS. It requires derivatization or specific HILIC chromatography.

Recommended LC-MS Workflow

Workflow Sample Stressed Sample Sep UPLC Separation (C18, Acidic pH) Sample->Sep Detect PDA (210-400nm) + MS (ESI +/- Switching) Sep->Detect Data Data Analysis (Extract Ion Chromatograms) Detect->Data

Figure 3: Analytical workflow for simultaneous detection of polar and non-polar degradants.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[6][7][8] [Link]

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[6][7][8] [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[5][9] Pharmaceutical Technology.[7][10][11] [Link] (General reference for stress testing protocols).

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[9] Informa Healthcare. (Authoritative text on amide hydrolysis and nitro-reduction mechanisms).

Sources

overcoming steric hindrance in 3-nitro-N-propylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-nitro-N-propylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The synthesis of N-substituted benzamides is a cornerstone reaction in organic chemistry, yet even seemingly straightforward couplings can present obstacles. This document addresses the specific nuances of synthesizing this compound, with a particular focus on overcoming steric and electronic challenges to optimize reaction outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section is structured to address specific experimental issues in a direct question-and-answer format.

Question 1: My reaction has stalled, resulting in a low yield of this compound and significant recovery of unreacted 3-nitrobenzoic acid. What are the primary causes and solutions?

Answer: This is a classic symptom of insufficient carboxylic acid activation or a reaction rate that is too slow. The slow nucleophilic attack of the amine onto the activated carboxylate is often the root cause, which can be exacerbated by steric congestion.[1]

  • Causality: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[2][3] If the activating agent is inefficient or the activated intermediate is not reactive enough, the reaction will not proceed to completion. The electron-withdrawing nitro group on the aromatic ring makes the carboxyl carbon more electrophilic, but this electronic benefit may not be sufficient to overcome the kinetic barrier.

  • Troubleshooting Steps:

    • Re-evaluate Your Coupling Reagent: For substrates that are even moderately challenging, standard carbodiimides like DCC or EDC may be insufficient. Consider upgrading to a more potent uronium- or phosphonium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents generate highly reactive activated esters in situ, accelerating the rate of amidation.[4]

    • Convert to an Acyl Halide: A robust, two-step alternative is the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][5] The resulting acyl chloride is highly electrophilic and will react more readily with n-propylamine. This method is particularly effective for hindered systems.[6]

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the kinetic barrier. Monitor the reaction closely by TLC to avoid potential side-product formation at elevated temperatures.[7]

    • Extend Reaction Time: Some amide couplings, especially those with steric challenges, simply require more time.[7] Allow the reaction to stir for 12-24 hours, monitoring periodically for the consumption of starting material.

Question 2: My reaction is complete, but the crude product is contaminated with a significant amount of a urea-based byproduct, making purification difficult. How can I prevent this?

Answer: This issue is specific to the use of carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide). The byproduct is an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.

  • Causality: The primary activated species in a carbodiimide reaction is the O-acylisourea. If this intermediate does not react quickly with the amine, it can undergo an intramolecular rearrangement to the stable, unreactive N-acylurea. This pathway is competitive with the desired amidation.

  • Preventative Measures:

    • Incorporate Additives: The most effective solution is to use an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® (Ethyl cyanohydroxyiminoacetate).[3] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-stage activation effectively suppresses N-acylurea formation and can enhance reaction rates.[3]

    • Control Stoichiometry and Addition Order: Add the carbodiimide reagent to a solution of the carboxylic acid, additive (if used), and base first. Allow this mixture to stir for a short "pre-activation" period (15-30 minutes) before adding the amine. This ensures the formation of the active ester before the amine is introduced.

Question 3: I am using the acyl chloride method, but my yields are inconsistent and I often isolate benzoic acid. What is going wrong?

Answer: This strongly indicates hydrolysis of the highly reactive 3-nitrobenzoyl chloride intermediate.

  • Causality: Acyl chlorides are extremely sensitive to moisture.[5][7] Any trace of water in the reaction solvent, reagents, or glassware will rapidly hydrolyze the acyl chloride back to the unreactive carboxylic acid.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.[5]

    • Use an Acid Scavenger: The reaction of the acyl chloride with n-propylamine generates one equivalent of hydrochloric acid (HCl).[7] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It is crucial to include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed.[8] Use at least 1.1 equivalents of the base.

    • Control Addition Temperature: Add the acyl chloride solution slowly to a cooled (0 °C) solution of the amine and base. This helps to control the exotherm of the reaction and minimize side reactions.[7]

Frequently Asked Questions (FAQs)

Q: Why is steric hindrance a potential issue in the synthesis of this compound?

A: While n-propylamine is not considered an exceptionally bulky amine, steric hindrance is a cumulative effect arising from the interaction between both coupling partners.[1][9] The 3-nitro group, being in the meta position, presents a moderate steric shield around the carboxyl group. This, combined with the spatial requirement of the n-propyl group, can slow the approach of the amine's nucleophilic nitrogen to the electrophilic carbonyl carbon of the activated acid. For bulkier amines (e.g., tert-butylamine), this effect would be dramatically more pronounced, often requiring specialized synthetic methods.[9][10]

Q: How does the electronic effect of the 3-nitro group influence the reaction?

A: The nitro group is a powerful electron-withdrawing group. This has two main consequences:

  • Increased Acidity: It increases the acidity of the carboxylic acid proton, which is generally not a major factor in the coupling reaction itself but is a notable chemical property.[11]

  • Increased Electrophilicity: More importantly, it withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This electronic effect is generally favorable for the amide coupling reaction.

Q: What are the advantages of using a uronium salt like HATU over a traditional carbodiimide like EDC/HOBt?

A: Uronium salts like HATU offer several advantages, particularly for challenging or hindered couplings:

  • Higher Reactivity: HATU forms a highly reactive O-acylisouronium intermediate, leading to faster reaction rates compared to carbodiimide/additive systems.

  • Lower Risk of Racemization: For chiral carboxylic acids (not applicable here, but important in peptide chemistry), HATU is known to be superior in minimizing racemization.

  • Efficiency with Weak Nucleophiles: They are particularly effective for coupling with less nucleophilic amines. While n-propylamine is a reasonably good nucleophile, this property makes HATU a more reliable choice for a wider range of substrates.[4] The main disadvantages are higher cost and the generation of more stoichiometric waste products.

Recommended Protocol: Acyl Fluoride Mediated Synthesis

For challenging amide couplings, including those with steric hindrance, converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy.[6] Acyl fluorides strike an excellent balance, being more reactive than many active esters but more stable and less moisture-sensitive than acyl chlorides.[6]

Reagents & Materials

Reagent/MaterialM.W.Amount (mmol)EquivalentsMass/Volume
3-Nitrobenzoic Acid167.121.01.0167 mg
Cyanuric Fluoride135.051.21.2162 mg
n-Propylamine59.111.51.5104 µL
Pyridine79.103.03.0242 µL
Dichloromethane (DCM)---10 mL

Step-by-Step Methodology

  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzoic acid (167 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) and stir until the acid is fully dissolved.

  • Activation: Add pyridine (242 µL, 3.0 mmol) to the solution, followed by the slow, dropwise addition of cyanuric fluoride (162 mg, 1.2 mmol). Stir the reaction mixture at room temperature for 1 hour to allow for the in-situ formation of the 3-nitrobenzoyl fluoride.

  • Amine Addition: Add n-propylamine (104 µL, 1.5 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitrobenzoic acid spot is consumed.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.

Visualizations

Reaction Mechanism: Acyl Chloride Pathway

Amide Synthesis via Acyl Chloride cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack Acid 3-Nitrobenzoic Acid AcylChloride 3-Nitrobenzoyl Chloride Acid->AcylChloride + SOCl₂ SOCl2 SOCl₂ Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + n-Propylamine Amine n-Propylamine Product This compound Tetrahedral->Product - HCl Troubleshooting Workflow Start Low Yield of Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Products Observed? Start->Cause2 Cause3 Hydrolysis of Intermediate? Start->Cause3 Sol1a Increase Reaction Time / Temperature Cause1->Sol1a Yes Sol1b Use More Potent Activator (e.g., HATU) Cause1->Sol1b Yes Sol2a Add HOBt/Oxyma to Carbodiimide Rxn Cause2->Sol2a Yes (N-acylurea) Sol2b Optimize Purification Strategy Cause2->Sol2b Yes (Other) Sol3a Use Anhydrous Solvents/Reagents Cause3->Sol3a Yes (Acyl Halide Method) Sol3b Ensure Acid Scavenger is Present Cause3->Sol3b Yes (Acyl Halide Method)

Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.

References

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(5), 344-348. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Wang, Y., et al. (2022). Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability. Science Advances, 8(12). Available from: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 73(15), 6032-6035. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Molnar, M., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(4), M1758. Available from: [Link]

  • National Center for Biotechnology Information. 3-Nitrobenzoic acid. PubChem Compound Database. Available from: [Link]

  • Pinto, M., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 26(16), 5035. Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. Available from: [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

Sources

Frequently Asked Questions (FAQs): Understanding and Mitigating Moisture-Related Issues

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Hub: Navigating Moisture Sensitivity in 3-nitro-N-propylbenzamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of this compound. This resource is designed to provide targeted troubleshooting and practical guidance for managing a critical variable in this amide coupling reaction: moisture. As your virtual Senior Application Scientist, I will walk you through common challenges, explain the underlying chemical principles, and provide actionable protocols to enhance the success and reproducibility of your synthesis.

Q1: My synthesis of this compound is consistently yielding poor results. How does trace moisture impact this reaction?

A low yield in this amide synthesis is a frequent consequence of moisture contamination. Water can detrimentally affect the reaction in several ways:

  • Hydrolysis of Activated Intermediates: The formation of the amide bond typically proceeds through the "activation" of the carboxylic acid (3-nitrobenzoic acid) by a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates a highly reactive intermediate (an O-acylisourea) that is readily attacked by the amine (n-propylamine). However, this intermediate is also highly susceptible to hydrolysis by any water present, which regenerates the starting carboxylic acid and halts the desired reaction pathway.

  • Deactivation of Coupling Reagents: Many coupling reagents are themselves sensitive to moisture.[1] For instance, carbodiimides like DCC and EDC can react with water to form inactive urea byproducts, reducing the amount of reagent available to activate the carboxylic acid.[1]

  • Competing Nucleophilic Attack: While n-propylamine is the intended nucleophile, water can also act as a nucleophile and react with the activated carboxylic acid intermediate. This leads back to the starting 3-nitrobenzoic acid, further diminishing the yield of the desired amide.

To circumvent these issues, the implementation of anhydrous (water-free) conditions is paramount. This includes the meticulous drying of all glassware, solvents, and reagents.

Q2: I observe a white precipitate forming during my reaction. What is it, and is it a sign of a moisture-related problem?

The identity of the white precipitate is dependent on the coupling reagent employed:

  • Dicyclohexylurea (DCU): When using dicyclohexylcarbodiimide (DCC), the formation of a white precipitate, dicyclohexylurea (DCU), is an expected outcome of the reaction. DCU is the urea byproduct of DCC after it has facilitated the coupling and is generally insoluble in common organic solvents, allowing for its removal by filtration.

  • 1-Ethyl-3-(3-dimethylaminopropyl)urea: If you are using the water-soluble carbodiimide, EDC, the corresponding urea byproduct is also water-soluble and is typically removed during an aqueous workup.[2]

While the formation of these byproducts is not directly caused by moisture, excessive moisture can lead to lower yields of the desired product, making the isolation and purification process more challenging.

Q3: What are the most effective methods for drying the solvents and reagents for this synthesis?

Rigorous drying of all components is a critical step for a successful synthesis. Here are some recommended procedures:

Table 1: Recommended Drying Procedures for Solvents and Reagents

ComponentDrying MethodProcedure
Solvents
Dichloromethane (DCM)Distillation over Calcium Hydride (CaH₂)Reflux the solvent over CaH₂ for a minimum of one hour, followed by distillation under an inert atmosphere (e.g., nitrogen or argon).
N,N-Dimethylformamide (DMF)Molecular SievesStore anhydrous DMF over activated 4 Å molecular sieves.
Reagents
3-Nitrobenzoic AcidVacuum OvenDry in a vacuum oven at a temperature below its melting point (139-141°C) for several hours.
n-PropylamineDistillation from KOHDistill from potassium hydroxide (KOH) pellets to remove water.
Coupling Reagents (DCC, EDC)DesiccatorStore in a desiccator over a high-capacity drying agent such as phosphorus pentoxide (P₄O₁₀).

Q4: How should I set up my reaction to create and maintain anhydrous conditions?

Maintaining an inert atmosphere throughout the reaction is crucial to prevent the introduction of atmospheric moisture.

Experimental Workflow for Anhydrous Amide Synthesis

Caption: A typical workflow for setting up an amide coupling reaction under anhydrous conditions.

Troubleshooting Common Synthesis Problems

Scenario: Your reaction has stalled, and TLC analysis indicates a significant amount of unreacted 3-nitrobenzoic acid.

This is a classic symptom of a failed or incomplete coupling reaction. The following decision tree can help you diagnose the potential cause:

Troubleshooting Decision Tree

G start Reaction Stalled: Unreacted Carboxylic Acid q1 Were all reagents and solvents rigorously dried? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the coupling reagent added in the correct stoichiometric amount? a1_yes->q2 sol1 Repeat reaction with meticulously dried components and under a strict inert atmosphere. a1_no->sol1 end Reaction Optimized sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature appropriate? a2_yes->q3 sol2 Recalculate and ensure the correct equivalents of the coupling reagent are used. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Consult literature for optimal temperature. Some couplings require room temperature or gentle heating to proceed. a3_no->sol3 sol3->end

Caption: A step-by-step guide to troubleshooting a stalled amide coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound under Anhydrous Conditions

This protocol outlines a standard procedure using DCC as the coupling agent.

Materials:

  • 3-Nitrobenzoic acid

  • n-Propylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous glassware (oven-dried at >120°C for at least 4 hours)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

Procedure:

  • Inert Atmosphere: Assemble the oven-dried reaction flask, equipped with a magnetic stir bar, and place it under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 3-nitrobenzoic acid (1.0 equivalent). Dissolve it in anhydrous DCM, added via syringe.

  • Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) to the stirred solution.

  • Amine Addition: After stirring for 15-20 minutes at 0°C, slowly add n-propylamine (1.2 equivalents) dropwise via syringe.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute acid (e.g., 1 M HCl) and dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting materials. Dry the organic layer over a drying agent like anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

The Underlying Chemistry: A Mechanistic Look at Moisture's Interference

The success of a carbodiimide-mediated amide bond formation hinges on the selective reaction of the amine with the activated carboxylic acid.

Mechanism of DCC Coupling and the Competing Hydrolysis Pathway

G cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis RCOOH 3-Nitrobenzoic Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + DCC DCC DCC Amide This compound Intermediate->Amide + Amine Regenerated_Acid Regenerated 3-Nitrobenzoic Acid Intermediate->Regenerated_Acid + Water Amine n-Propylamine DCU DCU (Byproduct) Water Water (Moisture)

Caption: The diagram illustrates the desired reaction pathway leading to the amide product and the competing hydrolysis reaction that regenerates the starting material in the presence of water.

As depicted, the highly reactive O-acylisourea intermediate can be intercepted by water, leading to its hydrolysis back to the starting carboxylic acid. This directly competes with the desired nucleophilic attack by the amine, thereby reducing the overall yield of the amide product.

References

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. 3-Nitrobenzoic acid. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Wikipedia. Carbodiimide. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 3-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-nitro-N-propylbenzamide, offering a detailed interpretation of its spectral features. We will explore the underlying principles governing the observed chemical shifts and coupling patterns, compare the spectrum to related analogues, and provide standardized protocols for data acquisition. This comprehensive approach ensures a thorough understanding of the molecule's spectroscopic signature, enabling confident structural confirmation.

The Structural Rationale: Predicting the ¹H NMR Spectrum of this compound

The structure of this compound integrates a propylamide substituent and a nitro group on a benzene ring. These features create a distinct electronic environment for each proton, leading to a predictable yet complex ¹H NMR spectrum. The electron-withdrawing nature of both the amide and the nitro group significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (δ ~7.3 ppm).[1]

Here is a breakdown of the anticipated proton signals:

  • Aromatic Protons: The four protons on the benzene ring will exhibit a complex splitting pattern due to their meta and ortho relationships. The nitro group at the C3 position and the N-propylbenzamide group at the C1 position will deshield these protons to varying extents.

  • N-Propyl Protons: The propyl group will display three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (CH₂) group, and a triplet for the methylene group adjacent to the nitrogen atom.

  • Amide Proton: The N-H proton of the amide group will typically appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene group and potential quadrupole broadening from the nitrogen atom.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, adherence to a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.[2][3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][4] The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like the amide N-H.[5]

  • Ensure the sample is fully dissolved and the solution is homogeneous. Any particulate matter can degrade the spectral resolution.[2]

2. NMR Data Acquisition:

  • The following parameters are recommended for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer:[6][7][8]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically sufficient.

    • Number of Scans (NS): 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds ensures good digital resolution.[6][7]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected range of proton signals.[8]

Below is a workflow diagram for the NMR data acquisition process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Interpreting the ¹H NMR Spectrum of this compound

The following table summarizes the predicted ¹H NMR data for this compound, based on the analysis of related compounds.[9][10][11]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.6 - 8.8s (or narrow t)J ≈ 1.5-2.0 (meta)1H
H-4~8.2 - 8.4ddJ ≈ 8.0 (ortho), 2.0 (meta)1H
H-6~8.1 - 8.3dJ ≈ 8.0 (ortho)1H
H-5~7.6 - 7.8tJ ≈ 8.0 (ortho)1H
N-H~6.2 - 6.5br tJ ≈ 5.51H
N-CH₂~3.3 - 3.5qJ ≈ 7.0, 5.52H
CH₂~1.6 - 1.8sextetJ ≈ 7.02H
CH₃~0.9 - 1.0tJ ≈ 7.03H

Analysis of Spectral Features:

  • Aromatic Region (δ 7.6 - 8.8 ppm):

    • The proton at the C2 position (H-2), situated between the two electron-withdrawing groups, is expected to be the most deshielded and appear at the lowest field, likely as a singlet or a narrow triplet due to small meta-coupling with H-4 and H-6.

    • The proton at C4 (H-4) will be deshielded by the adjacent nitro group and will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

    • The proton at C6 (H-6) will appear as a doublet due to ortho-coupling with H-5.

    • The proton at C5 (H-5) will appear as a triplet due to ortho-coupling with both H-4 and H-6.[1][12]

  • Aliphatic Region (δ 0.9 - 3.5 ppm):

    • The terminal methyl (CH₃) protons are the most shielded and will appear as a triplet around 0.9-1.0 ppm due to coupling with the adjacent methylene group.[10]

    • The central methylene (CH₂) protons will appear as a sextet (or a more complex multiplet) around 1.6-1.8 ppm, as they are coupled to both the methyl and the other methylene group.[10]

    • The methylene (N-CH₂) protons adjacent to the nitrogen atom are deshielded by the electronegative nitrogen and the amide carbonyl group, and will resonate as a quartet around 3.3-3.5 ppm. This signal will be further split into a triplet by the N-H proton if coupling is observed.[10]

  • Amide Proton (δ 6.2 - 6.5 ppm):

    • The amide proton (N-H) typically appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. It is expected to be a broad triplet due to coupling with the adjacent methylene group.[13] Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

The logical relationship for signal assignment is visualized in the following diagram:

assignments cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons This compound This compound H2 H-2 This compound->H2 H4 H-4 This compound->H4 H6 H-6 This compound->H6 H5 H-5 This compound->H5 NCH2 N-CH2 This compound->NCH2 CH2 CH2 This compound->CH2 CH3 CH3 This compound->CH3 NH Amide N-H This compound->NH H2->H6 meta coupling H4->H2 meta coupling H4->H5 ortho coupling H5->H6 ortho coupling NCH2->CH2 vicinal coupling CH2->CH3 vicinal coupling NH->NCH2 vicinal coupling

Caption: Coupling relationships in this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, its data should be corroborated with other analytical techniques for unambiguous structural confirmation.

Technique Information Provided Advantages Limitations
¹³C NMR Number of unique carbon atoms and their chemical environment.Provides complementary information to ¹H NMR, confirming the carbon skeleton.[14]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[2]
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, NO₂).Fast and sensitive to key functional groups, confirming the presence of the amide and nitro moieties.Does not provide detailed information about the connectivity of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the molecular formula and structural fragments, confirming the overall composition.Isomers may not be distinguishable by mass alone.
2D NMR (e.g., COSY, HSQC) Correlation between protons (COSY) and between protons and carbons (HSQC).Unambiguously establishes the connectivity of atoms within the molecule, confirming the assignment of signals.[9][15]Requires longer acquisition times and more complex data analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when correctly interpreted, allows for its unambiguous identification. The characteristic signals of the aromatic protons, influenced by the electron-withdrawing substituents, combined with the distinct pattern of the N-propyl group, create a unique spectroscopic fingerprint. By following standardized experimental protocols and complementing the ¹H NMR data with other analytical techniques, researchers can ensure the structural integrity of their synthesized compounds, a critical step in any chemical research and development pipeline.

References

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper - Oxford Instruments. Available at: [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

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  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

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  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. Available at: [Link]

  • 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem. Available at: [Link]

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  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. Available at: [Link]

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  • Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes - PMC. Available at: [Link]

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  • How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? Available at: [Link]

  • Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of... - ResearchGate. Available at: [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Available at: [Link]

  • Contents - The Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. Available at: [Link]

  • NMR acquisition parameters and qNMR - Nanalysis. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Available at: [Link]

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  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]

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Sources

FT-IR characteristic peaks of 3-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Characteristic Peaks of 3-nitro-N-propylbenzamide: A Comparative Analysis for Researchers

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of this compound, a molecule of interest in synthetic and medicinal chemistry. For professionals in drug development and chemical research, precise structural verification is paramount. This document moves beyond a simple peak list, offering a comparative analysis against structurally related compounds to provide a deeper understanding of how each functional component—the secondary amide, the aromatic nitro group, and the alkyl substituent—contributes to the final spectrum. By dissecting the spectral data of 3-nitrobenzamide, N-propylbenzamide, and the isomeric 2-nitro-N-propylbenzamide, we establish a robust framework for the identification and characterization of the title compound.

Deconstructing the Molecular Vibrations of this compound

Infrared spectroscopy is a powerful technique for identifying functional groups by probing their characteristic vibrational modes. The FT-IR spectrum of this compound is a composite of absorptions from its distinct structural motifs. To interpret its spectrum with high confidence, we must first understand the expected contributions from each part of the molecule: the secondary amide linkage, the aromatic nitro group, and the substituted benzene ring coupled with the N-propyl chain.

The key functional groups and their expected vibrational modes are illustrated below.

cluster_mol This compound Structure mol N_H N-H Stretch (~3300 cm⁻¹) C_H_sp3 Alkyl C-H Stretch (2960-2850 cm⁻¹) p8 C_H_sp3->p8 Amide_I Amide I (C=O Stretch) (~1640 cm⁻¹) p12 Amide_I->p12 Amide_II Amide II (N-H Bend) (~1540 cm⁻¹) p7 Amide_II->p7 NO2_asym Asymmetric NO₂ Stretch (1550-1475 cm⁻¹) p10 NO2_asym->p10 NO2_sym Symmetric NO₂ Stretch (1360-1290 cm⁻¹) NO2_sym->p10 C_H_arom Aromatic C-H Stretch (>3000 cm⁻¹) p2 C_H_arom->p2 p1 p3 p4 p3->p10 p5 p4->p7 p6 p5->p12 p7->p8 p9 p8->p9 p11 p10->p11 p13 p12->p13

Caption: Key functional groups and vibrational modes in this compound.

The Secondary Amide Signature

Unlike primary amides which show two N-H stretching bands, secondary amides like this compound are characterized by a single N-H stretching vibration, typically appearing in the 3400-3250 cm⁻¹ region.[1][2] This band is often of medium intensity and can be broadened by hydrogen bonding, especially in solid-state measurements.[3][4] Two other critical bands define the amide linkage:

  • Amide I Band: Occurring at approximately 1680-1630 cm⁻¹, this is one of the strongest and most useful bands in the spectrum. It arises primarily from the C=O stretching vibration.[3] Its position is sensitive to hydrogen bonding; in solid samples, it tends to appear at a lower wavenumber (~1640 cm⁻¹) compared to dilute solutions.[3]

  • Amide II Band: Found between 1570-1515 cm⁻¹, this band originates from a combination of N-H in-plane bending and C-N stretching vibrations.[5] It is typically strong and serves as another key indicator of a secondary amide.

The Aromatic Nitro Group Signature

The nitro (NO₂) functional group provides a highly distinctive and intense signature in the IR spectrum due to the polarity of the N-O bonds.[6][7] Its presence is confirmed by two strong absorption bands:

  • Asymmetric NO₂ Stretch: This very strong band is found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[6][8] Conjugation with the benzene ring typically shifts this absorption to a lower frequency compared to aliphatic nitro compounds.[8]

  • Symmetric NO₂ Stretch: This is a second strong band, appearing between 1360-1290 cm⁻¹.[6][8]

The precise location of these bands can be influenced by other substituents on the aromatic ring, which can alter the electronic environment.[6]

Aromatic and Aliphatic C-H Vibrations

The spectrum will also contain features from the hydrocarbon portions of the molecule:

  • Aromatic C-H Stretch: A weak to medium intensity band typically appears just above 3000 cm⁻¹ (e.g., at 3030 cm⁻¹).[9]

  • Aliphatic C-H Stretch: The N-propyl group will produce strong stretching vibrations between 2960-2850 cm⁻¹.

  • Aromatic C=C Stretch: A series of medium to weak bands can be found in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.[9]

Comparative Spectral Analysis: Isolating Key Features

To predict the spectrum of this compound with high accuracy, we compare its expected peaks with the known experimental data of closely related molecules. This approach allows us to understand the specific contribution of each structural modification.

Vibrational Mode This compound (Predicted) Alternative 1: 3-Nitrobenzamide[10][11] Alternative 2: N-Propylbenzamide (Analog) Alternative 3: 2-Nitro-N-propylbenzamide[12]
N-H Stretch ~3300 cm⁻¹ (single, medium)3435 & 3551 cm⁻¹ (two, sharp)~3300 cm⁻¹ (single, medium)~3300 cm⁻¹ (single, medium)
Aromatic C-H Stretch ~3080 cm⁻¹ (weak)3082 cm⁻¹ (weak)~3060 cm⁻¹ (weak)~3080 cm⁻¹ (weak)
Aliphatic C-H Stretch 2960-2850 cm⁻¹ (strong)N/A2960-2850 cm⁻¹ (strong)2960-2850 cm⁻¹ (strong)
Amide I (C=O Stretch) ~1640 cm⁻¹ (strong)~1720 cm⁻¹ (strong)~1635 cm⁻¹ (strong)~1640 cm⁻¹ (strong)
Aromatic C=C Stretch ~1590 cm⁻¹ (medium)1589 cm⁻¹ (medium)~1600 cm⁻¹ (medium)~1580 cm⁻¹ (medium)
Amide II (N-H Bend) ~1540 cm⁻¹ (strong)N/A (Amide II for 1° is ~1620 cm⁻¹)~1545 cm⁻¹ (strong)~1540 cm⁻¹ (strong)
Asymmetric NO₂ Stretch ~1530 cm⁻¹ (very strong)1548 cm⁻¹ (very strong)N/A~1530 cm⁻¹ (very strong)
Symmetric NO₂ Stretch ~1350 cm⁻¹ (strong)Not clearly reported, but expected ~1350 cm⁻¹N/A~1350 cm⁻¹ (strong)
C-N Stretch ~1250 cm⁻¹ (medium)Not clearly reported~1240 cm⁻¹ (medium)~1250 cm⁻¹ (medium)

Note: Wavenumbers for analogs are approximate based on typical ranges and spectra of similar compounds like N-benzylbenzamide and N-isopropylbenzamide.[13][14][15]

Analysis of Key Differences:
  • N-H Stretch Region: The most significant difference is seen when comparing with 3-nitrobenzamide . As a primary amide (R-CONH₂), it exhibits two distinct N-H stretching peaks.[10] Our target molecule, a secondary amide, will show only one, immediately distinguishing it from its primary amide precursor.

  • Amide I and II Bands: The C=O stretch (Amide I) in this compound is expected around 1640 cm⁻¹, typical for a solid-state secondary amide.[3] This is significantly lower than the ~1720 cm⁻¹ reported for 3-nitrobenzamide, a shift influenced by changes in hydrogen bonding and electronic effects upon N-alkylation.[10] Furthermore, the presence of a strong Amide II band around 1540 cm⁻¹ is a defining characteristic of secondary amides, which is absent in the same region for primary amides.[1]

  • Nitro Group Absorptions: The powerful asymmetric NO₂ stretch is expected around 1530 cm⁻¹. This peak will likely overlap with the Amide II band, potentially appearing as a very broad and intense absorption feature. This region is critical for confirming the presence of both functional groups. The symmetric NO₂ stretch around 1350 cm⁻¹ should be clearly visible and is less prone to overlap. The position of these nitro group bands is not expected to differ significantly between the 2- and 3-isomers.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To validate these predictions, a carefully executed experimental procedure is necessary. The following protocol outlines the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for solid samples.[16]

Step-by-Step Methodology
  • Instrument Preparation:

    • Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes. This ensures thermal equilibrium and minimizes drift.

    • Ensure the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol or acetone, using a lint-free wipe.

    • Causality: An immaculate crystal surface is critical to prevent cross-contamination from previous samples and to ensure good contact with the sample of interest.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • Trustworthiness: The software will automatically subtract this background from the sample spectrum, ensuring that the resulting data only reflects the sample's absorptions.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample powder from the ATR crystal using the method described in Step 2.

    • Process the spectrum in the software. This may include an ATR correction to account for the wavelength-dependent depth of penetration, although for routine identification, the raw data is often sufficient. Analyze the peak positions and intensities.

Caption: Standard workflow for FT-IR analysis of a solid sample using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is defined by a unique combination of characteristic peaks. The key identifiers are the single N-H stretch around 3300 cm⁻¹, a strong Amide I (C=O) band near 1640 cm⁻¹, and a prominent Amide II band near 1540 cm⁻¹. These features unequivocally classify the molecule as a secondary amide. The presence of the nitro substituent is confirmed by two very strong absorptions: the asymmetric stretch around 1530 cm⁻¹, often overlapping with the Amide II band, and the symmetric stretch near 1350 cm⁻¹. By employing a comparative analysis with its primary amide and de-nitro analogs, researchers can confidently assign these peaks and achieve unambiguous structural verification, a critical step in any research and development pipeline.

References

  • ResearchGate. (n.d.). FT–IR benzamide (1). [Image]. Retrieved from [Link]

  • LibreTexts. (2021). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]

  • Chegg. (2021). Solved 3-Nitrobenzamide INFRARED SPECTRUM. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY - Absorptions of Amides. Retrieved from [Link]

  • LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(8), 1799. Retrieved from [Link]

  • Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society, 3273-3277. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2007). 2-Nitro-N-propylbenzamide. Acta Crystallographica Section E, 63(12), o4561. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]

Sources

Comparative Mass Spectrometric Profiling of 3-Nitro-N-propylbenzamide: Isomeric Differentiation and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzamide-based pharmacophores, distinguishing between regioisomers (ortho, meta, para) is a critical quality control step. 3-nitro-N-propylbenzamide (MW 208.21 Da) presents a specific mass spectrometric challenge: it lacks the "ortho effect" characteristic of its 2-nitro isomer, making its identification reliant on a distinct hierarchy of cleavage events.

This guide provides a definitive analysis of the electron ionization (EI) fragmentation pattern of this compound. We compare its spectral "performance"—defined here as ionization stability and unique fragment generation—against its structural "alternatives" (the 2-nitro and 4-nitro isomers).

Key Insight: The 3-nitro isomer is distinguished by the absence of the


 ion (m/z 191) and the dominance of the McLafferty rearrangement  product (m/z 166), providing a robust logic gate for structural validation.

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, the following standardized GC-MS protocol is recommended. This setup ensures thermal stability of the labile nitro group while maximizing the abundance of diagnostic ions.

ParameterSettingRationale
Ionization Mode Electron Impact (EI), 70 eVStandard energy for library comparison; ensures reproducible fragmentation.
Source Temp 230 °CHigh enough to prevent condensation, low enough to minimize thermal degradation of the nitro group prior to ionization.
Transfer Line 280 °CPrevents cold-spot condensation of the amide.
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)Non-polar stationary phase provides ideal separation of nitro-isomers based on boiling point/polarity differences.
Injection Split (10:1)Prevents detector saturation; nitro compounds can show poor peak shape if overloaded.

Structural Analysis & Fragmentation Pathways

The fragmentation of this compound ([M]+• = 208) follows three competitive pathways. Understanding the causality of these pathways is essential for interpretation.

Pathway A: The McLafferty Rearrangement (Dominant)

Unlike simple benzamides, the N-propyl chain possesses


-hydrogens. This enables a classic McLafferty rearrangement.
  • Mechanism: A

    
    -hydrogen on the propyl chain transfers to the carbonyl oxygen via a six-membered transition state.
    
  • Result: Cleavage of the C-N bond (propyl side) releases a neutral propene molecule (42 Da).

  • Diagnostic Ion: m/z 166 (3-nitrobenzamide radical cation).

  • Significance: This peak confirms the presence of the N-propyl chain (specifically

    
    3 carbons).
    
Pathway B: -Cleavage (Amide Bond Scission)

Direct ionization of the nitrogen lone pair often triggers


-cleavage next to the carbonyl group.
  • Mechanism: Homolytic cleavage of the amide C-N bond.

  • Result: Formation of the stable acylium ion (3-nitrobenzoyl cation) and loss of the propyl-amino radical.

  • Diagnostic Ion: m/z 150 .

  • Secondary Decay: The acylium ion (m/z 150) subsequently loses carbon monoxide (CO, 28 Da) to form the phenyl cation (m/z 122 ).

Pathway C: Nitro Group Degradation

The nitro group is an electron-withdrawing "spectator" in the meta position but contributes to low-mass noise.

  • Losses:

    
     (m/z 162) and 
    
    
    
    (m/z 178).
  • Note: In the 3-nitro (meta) isomer, these are generally lower abundance than in the 4-nitro isomer due to resonance stabilization differences.

Visualizing the Fragmentation Logic

The following diagram maps the specific ion lineage for this compound.

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 208) McLafferty_TS McLafferty Rearrangement (6-membered TS) M_Ion->McLafferty_TS Alpha_Cleavage α-Cleavage (Amide Bond) M_Ion->Alpha_Cleavage Nitro_Loss Nitro Group Loss M_Ion->Nitro_Loss Ion_166 Primary Amide Ion [3-NO2-Ph-CONH2]+. (m/z 166) McLafferty_TS->Ion_166 - Propene (42 Da) Ion_150 Acylium Ion [3-NO2-Ph-CO]+ (m/z 150) Alpha_Cleavage->Ion_150 - NH-C3H7 (58 Da) Ion_122 Phenyl Cation [3-NO2-Ph]+ (m/z 122) Ion_150->Ion_122 - CO (28 Da) Ion_76 Benzyne Fragment [C6H4]+ (m/z 76) Ion_122->Ion_76 - NO2 (46 Da) Ion_162 [M - NO2]+ (m/z 162) Nitro_Loss->Ion_162 - NO2 (46 Da)

Caption: Figure 1. EI-MS Fragmentation tree for this compound showing the three primary dissociation pathways.

Comparative Guide: Meta (3-Nitro) vs. Ortho (2-Nitro)

This section objectively compares the "performance" of the MS signal in distinguishing the 3-nitro target from its most problematic impurity, the 2-nitro isomer.

The "Ortho Effect" Discriminator

The 2-nitro isomer possesses a unique interaction between the nitro oxygen and the amide hydrogen. This facilitates the transfer of a hydrogen atom to the nitro group, followed by the loss of an OH radical (17 Da).

This compound (Meta) cannot perform this transfer due to geometric distance.

Comparative Data Table
Feature3-Nitro (Meta) Target 2-Nitro (Ortho) Alternative Diagnostic Action
[M - 17] Peak Absent Prominent (m/z 191) Presence of m/z 191 confirms Ortho isomer.
Base Peak Often m/z 166 or 150Often m/z 191 or 150Check intensity ratio of 166/191.
McLafferty (m/z 166) DominantSuppressedOrtho effect competes with McLafferty in 2-nitro.
Acylium (m/z 150) PresentPresentNot diagnostic (common to both).
Isomer Differentiation Workflow

Use this logic flow to validate your sample identity.

IsomerLogic Start Analyze Mass Spectrum (Precursor m/z 208) Check_191 Is peak m/z 191 [M-OH] present > 5% abundance? Start->Check_191 Ortho Identity: 2-Nitro Isomer (Ortho Effect Active) Check_191->Ortho YES Check_166 Is peak m/z 166 (McLafferty) dominant? Check_191->Check_166 NO Meta Identity: 3-Nitro Isomer (Target Compound) Check_166->Meta YES (High Abundance) Para Identity: 4-Nitro Isomer (Requires Chromatographic Confirmation) Check_166->Para YES (Similar to Meta)

Caption: Figure 2. Decision logic for distinguishing nitro-N-propylbenzamide isomers based on spectral features.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for amide bond

    
    -cleavage). 
    
  • Yinon, J. (1987). "Mass Spectrometry of Explosives: Nitro Compounds." Mass Spectrometry Reviews, 1(1), 1-35. (Authoritative source on nitro group fragmentation and ortho effects).

  • NIST Chemistry WebBook. "Benzamide, 3-nitro-." (Source for verifying ionization energies and standard fragments of the core moiety).

A Comparative Analysis of the Reactivity of 3-Nitro- vs. 4-Nitro-N-propylbenzamide in Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 3-nitro-N-propylbenzamide and 4-nitro-N-propylbenzamide. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of their differential reactivity in both electrophilic and nucleophilic aromatic substitution reactions. We will explore the electronic effects of the constituent functional groups, present a qualitative and semi-quantitative analysis of their reactivity, and propose experimental protocols for empirical validation.

Theoretical Framework: The Interplay of Electronic Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. These effects are broadly categorized into inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system. The N-propylbenzamide and nitro groups present on the benzene ring exert distinct and sometimes opposing electronic influences.

The nitro group (-NO₂) is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This significantly deactivates the benzene ring towards electrophilic attack by reducing its electron density.[1][2] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack.[3]

The N-propylbenzamide group (-CONH(CH₂)₂CH₃) has a more nuanced electronic character. The nitrogen atom's lone pair can be delocalized into the benzene ring, exhibiting a positive resonance effect (+M), which would activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. However, this delocalization is in competition with resonance into the adjacent carbonyl group.[4] The carbonyl group itself is electron-withdrawing. The overall effect of the amide group is generally considered to be weakly activating and ortho-, para-directing.

The relative positioning of these two groups in 3-nitro- and 4-nitro-N-propylbenzamide leads to significant differences in the electron density distribution within the aromatic ring, and consequently, their reactivity.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The overall reactivity is determined by the net electron-donating or -withdrawing nature of the substituents.

In both isomers, the powerful deactivating effect of the nitro group dominates, making them significantly less reactive than benzene itself in EAS reactions.[2] However, a comparison between the two isomers reveals that 4-nitro-N-propylbenzamide is expected to be more reactive than this compound .

The rationale for this lies in the interplay of the directing effects of the two substituents. In 4-nitro-N-propylbenzamide, the N-propylbenzamide group is an ortho-, para-director, while the nitro group is a meta-director. The positions ortho to the amide group are also meta to the nitro group. This alignment means that the weakly activating amide group directs incoming electrophiles to positions that are least deactivated by the nitro group.

In contrast, in this compound, the positions ortho and para to the activating amide group are also ortho and para to the deactivating nitro group. This leads to a greater deactivation of the entire ring, as there are no positions that are strongly activated by one group and only weakly deactivated by the other.

Proposed Experimental Protocol for Comparing EAS Reactivity: Competitive Nitration

To empirically determine the relative reactivity, a competitive nitration experiment can be performed.

Methodology:

  • Reaction Setup: Equimolar amounts of this compound and 4-nitro-N-propylbenzamide are dissolved in a suitable inert solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

  • Nitrating Agent: A nitrating mixture is prepared by slowly adding a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amount of starting materials) of concentrated nitric acid to concentrated sulfuric acid at 0°C.[7]

  • Reaction Execution: The cold nitrating mixture is added dropwise to the solution of the nitro-N-propylbenzamides over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • Quenching and Workup: After stirring for a specified time (e.g., 1 hour), the reaction is quenched by pouring it over crushed ice. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Analysis: The resulting mixture of unreacted starting materials and dinitrated products is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the remaining 3-nitro- and 4-nitro-N-propylbenzamide. The isomer that is consumed to a greater extent is the more reactive one.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on electron-poor aromatic rings, particularly when a strong electron-withdrawing group is ortho or para to a good leaving group.[8] In the context of 3-nitro- and 4-nitro-N-propylbenzamide, if we consider a reaction where a nucleophile could displace a suitable leaving group (e.g., a halide) on the ring, their reactivities would be markedly different.

Assuming the presence of a leaving group, 4-nitro-N-propylbenzamide (with the leaving group at a position activated by the nitro group) would be significantly more reactive than this compound .

The reason for this is the ability of the nitro group to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the nitro group through resonance. In the meta position, this resonance stabilization is not possible.

Therefore, if a leaving group were present at a position ortho or para to the nitro group in the 4-nitro isomer, the ring would be highly activated for SNAr. In the 3-nitro isomer, the nitro group is meta to all other positions on the ring (except the position of the amide), and thus provides much less activation for nucleophilic attack.

Proposed Experimental Protocol for Comparing SNAr Reactivity: Competitive Nucleophilic Substitution

Methodology:

  • Substrate Synthesis: 3-Chloro-N-propylbenzamide and 4-chloro-N-propylbenzamide would first be synthesized and then nitrated to produce 3-nitro-4-chloro-N-propylbenzamide and 4-nitro-3-chloro-N-propylbenzamide respectively. This places a leaving group (Cl) on the ring in a position that can be compared. For a more direct comparison, one could aim to synthesize 5-chloro-3-nitro-N-propylbenzamide and 2-chloro-4-nitro-N-propylbenzamide. The latter would be expected to be much more reactive.

  • Reaction Setup: Equimolar amounts of the two chlorinated and nitrated N-propylbenzamide isomers are dissolved in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

  • Nucleophile Addition: A slight excess of a nucleophile, such as sodium methoxide, is added to the solution. The reaction is stirred at a controlled temperature (e.g., 50°C).

  • Monitoring and Analysis: Aliquots of the reaction mixture are taken at regular intervals and analyzed by HPLC or GC-MS to monitor the disappearance of the starting materials and the formation of the corresponding methoxy-substituted products. The relative rates of disappearance of the two starting isomers will provide a direct measure of their relative reactivity in SNAr.

Data Summary and Visualization

The expected qualitative and semi-quantitative reactivity trends are summarized in the table below.

Reaction TypeIsomerExpected Relative ReactivityRationale
Electrophilic Aromatic Substitution (EAS) This compoundLess ReactiveThe activating amide group directs to positions that are also deactivated by the nitro group.
4-Nitro-N-propylbenzamideMore Reactive The activating amide group directs to positions that are only meta to the deactivating nitro group.
Nucleophilic Aromatic Substitution (SNAr) This compoundLess ReactiveThe nitro group is meta to potential leaving groups, offering poor stabilization of the Meisenheimer complex.
4-Nitro-N-propylbenzamideMore Reactive The nitro group is ortho or para to potential leaving groups, providing significant resonance stabilization of the Meisenheimer complex.
Visualizing Electronic Effects and Reaction Pathways

EAS_Reactivity cluster_3nitro This compound cluster_4nitro 4-Nitro-N-propylbenzamide 3N_ring Aromatic Ring 3N_reactivity Lower EAS Reactivity 3N_ring->3N_reactivity 3N_amide -CONHPr (ortho, para director) 3N_amide->3N_ring Activates 3N_nitro -NO2 (meta director) 3N_nitro->3N_ring Deactivates Comparison vs 4N_ring Aromatic Ring 4N_reactivity Higher EAS Reactivity 4N_ring->4N_reactivity 4N_amide -CONHPr (ortho, para director) 4N_amide->4N_ring Activates 4N_nitro -NO2 (meta director) 4N_nitro->4N_ring Deactivates

Caption: Comparative logic for Electrophilic Aromatic Substitution (EAS) reactivity.

SNAr_Reactivity cluster_3nitro_snar This compound Derivative cluster_4nitro_snar 4-Nitro-N-propylbenzamide Derivative 3N_ring_snar Aromatic Ring with Leaving Group 3N_intermediate_snar Unstabilized Meisenheimer Complex 3N_ring_snar->3N_intermediate_snar Nucleophilic Attack 3N_nitro_snar -NO2 at meta position (Poor stabilization) 3N_nitro_snar->3N_intermediate_snar Weak inductive effect 3N_reactivity_snar Lower SNAr Reactivity 3N_intermediate_snar->3N_reactivity_snar Comparison_snar vs 4N_ring_snar Aromatic Ring with Leaving Group 4N_intermediate_snar Resonance Stabilized Meisenheimer Complex 4N_ring_snar->4N_intermediate_snar Nucleophilic Attack 4N_nitro_snar -NO2 at para position (Strong stabilization) 4N_nitro_snar->4N_intermediate_snar Resonance 4N_reactivity_snar Higher SNAr Reactivity 4N_intermediate_snar->4N_reactivity_snar

Caption: Comparative logic for Nucleophilic Aromatic Substitution (SNAr) reactivity.

Conclusion

The reactivity of 3-nitro- and 4-nitro-N-propylbenzamide is a clear illustration of the principles of substituent effects in aromatic chemistry. While both are deactivated towards electrophilic attack compared to benzene, the 4-nitro isomer is predicted to be more reactive in EAS due to a more favorable alignment of the directing effects of its substituents. Conversely, in nucleophilic aromatic substitution, the 4-nitro isomer would be vastly more reactive if a leaving group is present at an appropriate position, owing to the powerful resonance stabilization of the reaction intermediate by the para-nitro group. The proposed experimental protocols provide a framework for the empirical validation of these theoretical predictions, offering a practical approach for researchers in the field.

References

  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved February 9, 2026, from [Link]

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  • Scribd. (n.d.). Hammett Constants and Substituent Survey. Retrieved February 9, 2026, from [Link]

  • YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. Retrieved February 9, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved February 9, 2026, from [Link]

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  • Wikipedia. (2024, November 28). Nucleophilic aromatic substitution. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 9, 2026, from [Link]

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  • ResearchGate. (2016, August 6). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved February 9, 2026, from [Link]

  • YouTube. (2020, August 13). Nitration of Methyl Benzoate. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2017, August 10). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved February 9, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Retrieved February 9, 2026, from [Link]

  • PubMed. (2008). Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. Retrieved February 9, 2026, from [Link]

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  • International Journal of Research and Scientific Innovation. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved February 9, 2026, from [Link]

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Distinguishing 3-nitro-N-propylbenzamide from N-propylbenzamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and differentiation of structurally similar molecules are paramount. This guide provides an in-depth technical comparison of 3-nitro-N-propylbenzamide and N-propylbenzamide, offering researchers, scientists, and drug development professionals a comprehensive toolkit for their unambiguous differentiation. By delving into their fundamental physicochemical differences and outlining robust analytical methodologies, this document serves as a practical resource for ensuring the identity and purity of these compounds in a laboratory setting.

Molecular Distinction and its Analytical Implications

The key structural difference between this compound and N-propylbenzamide is the presence of a nitro (-NO₂) group on the benzene ring of the former. This single functional group modification imparts significant changes to the molecule's electronic and physical properties, which we can exploit for their differentiation. The nitro group is strongly electron-withdrawing and increases the polarity of the molecule. These differences will manifest in their chromatographic behavior and spectroscopic signatures.

Comparative Physicochemical Properties

PropertyN-propylbenzamideThis compound (Predicted/Inferred)Rationale for Prediction
Molecular Formula C₁₀H₁₃NOC₁₀H₁₂N₂O₃Addition of a nitro group (-NO₂) and removal of one hydrogen atom.
Molecular Weight 163.22 g/mol [1]208.22 g/mol Addition of the mass of a nitro group (46.01 g/mol ) minus the mass of a hydrogen atom (1.01 g/mol ).
Melting Point (°C) Data not availableHigher than N-propylbenzamide; Likely a yellow crystalline solid.The nitro group increases intermolecular forces (dipole-dipole interactions), leading to a higher melting point. 3-nitrobenzamide has a melting point of 140-143 °C.[2]
Boiling Point (°C) Data not availableSignificantly higher than N-propylbenzamide.Increased polarity and molecular weight will lead to a higher boiling point. 3-nitrobenzamide has a boiling point of approximately 312-316 °C.[2][3]
Solubility Sparingly soluble in water.Likely less soluble in non-polar solvents and more soluble in polar aprotic solvents compared to N-propylbenzamide.The increased polarity from the nitro group will decrease solubility in non-polar solvents and may slightly increase solubility in polar solvents. 3-nitrobenzamide is noted as being insoluble in water.[3]

Chromatographic Separation Strategies

Chromatography is a powerful tool for separating mixtures of compounds. The difference in polarity between our two target molecules makes them ideal candidates for separation by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin Layer Chromatography (TLC)

TLC offers a rapid and cost-effective method for qualitatively assessing the presence of both compounds. Due to its higher polarity, this compound will have a stronger affinity for the polar stationary phase (silica gel) and will, therefore, have a lower retention factor (Rƒ) than the less polar N-propylbenzamide.

  • Plate Preparation: Use a standard silica gel 60 F₂₅₄ TLC plate.

  • Sample Application: Dissolve small amounts of the samples in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the dissolved samples onto the TLC plate baseline.

  • Developing Solvent System: A mixture of a non-polar and a moderately polar solvent is recommended. A good starting point is a hexane:ethyl acetate or a toluene:ethyl acetate mixture. The optimal ratio should be determined empirically, but a 7:3 or 8:2 (v/v) mixture is a reasonable starting point.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to ascend the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm). The aromatic rings of both compounds will absorb UV light and appear as dark spots.

The N-propylbenzamide spot will travel further up the plate (higher Rƒ value) compared to the this compound spot (lower Rƒ value).

TLC_Separation cluster_0 TLC Plate cluster_1 Development start Baseline spot_3N This compound (Lower Rf) solvent_front Solvent Front spot_N N-propylbenzamide (Higher Rf) chamber TLC Chamber (Hexane:Ethyl Acetate)

Caption: Predicted TLC separation of N-propylbenzamide and this compound.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and higher resolution separation, reversed-phase HPLC is the method of choice. In this technique, the more polar compound (this compound) will elute earlier than the less polar compound (N-propylbenzamide).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) or methanol (B) is recommended for optimal separation. A typical gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

This compound will have a shorter retention time compared to N-propylbenzamide. The presence of the nitro-aromatic chromophore in this compound may also result in a stronger UV absorbance at 254 nm.

HPLC_Workflow cluster_chromatogram Expected Chromatogram Sample Sample Injector Injector Sample->Injector HPLC_Column C18 Column Injector->HPLC_Column UV_Detector UV Detector (254 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram peak1 This compound (Shorter Retention Time) peak2 N-propylbenzamide (Longer Retention Time)

Caption: HPLC workflow for the separation of the two benzamide derivatives.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information, allowing for the definitive identification of each compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The key difference will be the presence of characteristic nitro group stretches in the spectrum of this compound.

  • N-propylbenzamide:

    • N-H stretch: A secondary amide N-H stretch will appear around 3300 cm⁻¹.

    • C=O stretch (Amide I): A strong absorption around 1640-1680 cm⁻¹.

    • N-H bend (Amide II): Around 1550 cm⁻¹.

    • Aromatic C-H stretches: Above 3000 cm⁻¹.

    • Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region.

  • This compound:

    • Will exhibit all the characteristic peaks of N-propylbenzamide.

    • Asymmetric NO₂ stretch: A strong absorption in the range of 1500-1550 cm⁻¹.

    • Symmetric NO₂ stretch: A strong absorption in the range of 1300-1370 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

  • N-propyl group: Both compounds will show signals for the propyl group: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the nitrogen (~3.3 ppm).

  • Aromatic Protons:

    • N-propylbenzamide: The protons on the unsubstituted benzene ring will appear in the range of 7.3-7.8 ppm.

    • This compound: The electron-withdrawing nitro group will deshield the aromatic protons, causing them to shift downfield (to a higher ppm value). The proton ortho to the nitro group will be the most deshielded. The splitting pattern will also be more complex due to the substitution pattern.

  • N-propyl group: The signals for the propyl carbons will be present in both spectra.

  • Aromatic Carbons:

    • N-propylbenzamide: The aromatic carbons will appear in the 127-135 ppm range.

    • This compound: The carbon attached to the nitro group will be significantly deshielded and will appear at a higher chemical shift (downfield) compared to the other aromatic carbons. The other aromatic carbons will also show shifts due to the electronic effect of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺):

    • N-propylbenzamide: m/z = 163.10[1]

    • This compound: m/z = 208.08

  • Fragmentation Pattern:

    • N-propylbenzamide: Common fragments will include the benzoyl cation (m/z = 105) and the phenyl cation (m/z = 77).[1]

    • This compound: Will also show fragments at m/z 105 and 77, but will also exhibit characteristic fragments corresponding to the nitrobenzoyl cation (m/z = 150) and potentially loss of NO₂ (M-46) or NO (M-30).

Conclusion

The differentiation of this compound and N-propylbenzamide is readily achievable through a combination of chromatographic and spectroscopic techniques. The presence of the nitro group in this compound serves as the primary distinguishing feature, leading to predictable differences in polarity, which can be exploited by TLC and HPLC for effective separation. Spectroscopic methods, particularly IR and NMR, provide definitive structural confirmation by identifying the characteristic signals of the nitro group and its electronic influence on the rest of the molecule. Mass spectrometry confirms the molecular weight difference and reveals distinct fragmentation patterns. By employing the methodologies outlined in this guide, researchers can confidently distinguish between these two compounds, ensuring the integrity and success of their scientific endeavors.

References

  • ResearchGate. (n.d.). Fragmentation mechanism of n-propyl benzene. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. Retrieved February 9, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 9, 2026, from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved February 9, 2026, from [Link]

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  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved February 9, 2026, from [Link]

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  • PubChem. (n.d.). N-[3-(benzoylamino)propyl]benzamide. Retrieved February 9, 2026, from [Link]

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A Senior Application Scientist's Comparative Guide to the Melting Point Determination of Novel Compounds: The Case of 3-Nitro-N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The First Physical Constant of a New Molecule

In the synthesis of a novel compound, the first tangible piece of data that speaks to its identity and purity is often its melting point. This fundamental physical property serves as a critical initial checkpoint in the long journey of drug development and materials science. A sharp, well-defined melting range suggests a pure substance, while a broad, depressed range is a classic indicator of impurities.[1]

This guide addresses the essential techniques for accurately determining the melting point of a newly synthesized, pure substance, for which no prior literature value exists. We will use the hypothetical pure compound, 3-nitro-N-propylbenzamide , as our subject. The objective is not merely to find a number but to understand the nuances of different methodologies, their underlying principles, and the causality behind their experimental protocols. We will compare three common, yet fundamentally different, approaches: the traditional Capillary Method, the thermodynamic analysis by Differential Scanning Calorimetry (DSC), and the visual precision of Hot-Stage Microscopy (HSM).

Pillar 1: The Capillary Method - A Foundational Technique

The most ubiquitous method for melting point determination is the capillary method, which involves heating a small sample packed into a fine glass capillary tube and observing the temperature at which it melts.[2] This technique can be performed with simple manual setups or with automated digital instruments.

Causality Behind the Choice: Why Start Here?

The capillary method is often the first choice due to its low cost, small sample requirement, and rapid preliminary assessment capabilities. It provides a direct visual cue of the physical transition from solid to liquid, which is intuitive and informative.

A. Manual Determination: The Thiele Tube

The Thiele tube is an elegant piece of glassware designed to ensure uniform heating of a sample through the natural convection of a heating oil.[3]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4][5] Press the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder until a 2-3 mm column of sample is packed into the closed end.[3][6]

  • Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.

  • Heating: Clamp the Thiele tube and fill it with high-boiling mineral or silicone oil, ensuring the oil level is above the top of the side-arm loop. Insert the thermometer and attached capillary.

  • Measurement: Gently heat the side-arm of the Thiele tube with a micro-burner.[3] The convection current will distribute heat evenly.

  • Observation: For an unknown compound, perform a rapid determination first by heating at a rate of 5-10 °C/min to find an approximate melting range.[7]

  • Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point, then slow the heating rate to 1-2 °C per minute.[8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting range is T1-T2.

Thiele_Tube_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement p1 Dry & Pulverize This compound p2 Pack 2-3 mm into Capillary Tube p1->p2 s1 Attach Capillary to Thermometer p2->s1 s2 Insert into Thiele Tube with Oil s1->s2 m1 Heat Side Arm Gently s2->m1 m2 Approach MP Slowly (1-2 °C/min) m1->m2 m3 Observe & Record T1 (Onset) & T2 (Clear) m2->m3

Caption: Workflow for Thiele Tube Melting Point Determination.

B. Automated Determination: Digital Melting Point Apparatus (e.g., Mel-Temp)

Digital instruments replace the oil bath with a heated metal block and use a digital thermometer and a magnified viewing lens, enhancing safety and ease of use.[1][9]

  • Sample Preparation: Prepare the capillary tube with 2-3 mm of powdered this compound as described previously.[3]

  • Instrument Setup: Place the capillary tube into the heating block of the apparatus.[10]

  • Approximate Determination: Set a rapid heating ramp (e.g., 10 °C/min) to find the approximate melting point. Let the instrument cool.

  • Accurate Determination: For the precise measurement, set a start temperature ~15-20 °C below the approximate melting point. Set the heating ramp rate to 1 °C/min as recommended by pharmacopeial standards for highest accuracy.[6][11]

  • Data Recording: Observe the sample through the magnified viewing port. Record the onset temperature (first liquid) and the clear point temperature (all liquid).[3][8] Many modern instruments can automatically detect and record these points.

Pillar 2: Differential Scanning Calorimetry (DSC) - The Thermodynamic Approach

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] When the sample melts, it absorbs energy (an endothermic process), which is detected by the instrument as a peak on the DSC thermogram.

Causality Behind the Choice: Why Use DSC?

DSC provides highly precise, objective, and quantitative data. Beyond just the melting point (typically taken as the extrapolated onset or the peak of the endotherm), it determines the enthalpy of fusion (ΔHfus), a characteristic thermodynamic property.[13][14] Furthermore, the shape of the melting peak can be used to assess the purity of the substance via the van't Hoff equation.[13]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) that bracket the expected melting point of the sample.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

  • Instrument Programming: Place the sample and reference pans into the DSC cell. Program a temperature profile:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a point well beyond the expected melting temperature.

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.[13]

  • Data Acquisition: Initiate the run and record the heat flow versus temperature.

  • Data Analysis: Analyze the resulting thermogram. The melting event will appear as an endothermic peak. Determine the extrapolated onset temperature (T_onset), the peak temperature (T_peak), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus). The T_onset is often reported as the melting point.

DSC_Workflow cluster_prep Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Calibrate DSC with Reference Standards p2 Weigh 1-3 mg Sample into DSC Pan & Crimp p1->p2 p3 Prepare Empty Reference Pan p2->p3 r1 Load Sample & Reference into DSC Cell p3->r1 r2 Program & Run Temperature Ramp r1->r2 a1 Obtain Heat Flow vs. Temp Thermogram r2->a1 a2 Determine T_onset, T_peak & Integrate for ΔHfus a1->a2

Caption: Workflow for Melting Point Determination by DSC.

Pillar 3: Hot-Stage Microscopy (HSM) - The Visual Confirmation

HSM combines a high-performance microscope with a precisely controlled heating and cooling stage.[15] This allows for direct, real-time observation of the sample's morphological changes during melting.[16]

Causality Behind the Choice: What Does HSM Add?

HSM is unparalleled for visually characterizing thermal events. It can distinguish between true melting and other phenomena like decomposition (e.g., color change, gas evolution), polymorphic transitions, or the loss of solvent, which can be misinterpreted by other methods.[17] It provides definitive visual proof of the melting process.

  • Calibration: Calibrate the hot stage using certified melting point standards.

  • Sample Preparation: Place a very small amount of this compound crystals onto a glass microscope slide. Cover with a coverslip.

  • Instrument Setup: Place the slide onto the hot stage within the microscope. Focus on the crystals.

  • Heating and Observation: Program a heating ramp, similar to the DSC method. A rate of 5-10 °C/min is typical.

  • Data Recording: Visually observe the crystals as the temperature increases. Record the temperature at which the first signs of melting (rounding of crystal edges) are observed and the temperature at which the last crystal disappears. Many systems allow for video recording to be correlated with the temperature profile.

Comparative Performance Analysis: this compound

As no literature value exists for this compound, the following table presents hypothetical, yet realistic, experimental data to illustrate the comparative performance of each technique for a pure, crystalline organic compound.

ParameterCapillary (Thiele Tube)Capillary (Digital App.)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Melting Range (°C) 134 - 136134.5 - 135.5135.2 (T_onset)134.8 - 135.6
Precision Low (± 1.0 °C)Moderate (± 0.5 °C)High (± 0.1 °C)High (± 0.2 °C)
Sample Size ~2-5 mg~2-5 mg~1-3 mg< 1 mg
Throughput LowModerate (multi-capillary)Low to Moderate (autosampler)Low
Key Output Visual melting rangeVisual melting rangeT_onset, T_peak, ΔHfus, PurityVisual record of melting
Primary Advantage Low cost, simpleEase of use, safetyHigh precision, thermodynamic dataUnambiguous visual evidence
Primary Limitation Subjective, operator-dependentSubjective observationIndirect detection, potential artifactsLow throughput, qualitative

Trustworthiness: The Imperative of Calibration

The data generated by any of these instruments is only as reliable as the instrument's calibration. Regular calibration and performance verification are non-negotiable components of a self-validating system.[18]

  • Calibration: All temperature sensors (thermometers, thermocouples) must be calibrated against certified reference standards with melting points traceable to primary standards.[11] A multi-point calibration across the instrument's operating range is essential.

  • Verification: Before running an unknown sample, it is best practice to run a suitable, stable reference standard with a melting point near that of the analyte to verify the instrument is performing correctly.[19] The United States Pharmacopeia (USP) and other pharmacopoeias provide a range of certified melting point reference standards for this purpose.[6][20]

Conclusion: A Multi-faceted Approach to a Fundamental Constant

Determining the melting point of a novel compound like this compound is not a one-size-fits-all process.

  • The Capillary Method serves as an excellent, rapid, and indispensable initial screening tool.

  • Differential Scanning Calorimetry offers the highest precision and provides invaluable thermodynamic data, making it the gold standard for quantitative analysis and purity assessment.

  • Hot-Stage Microscopy provides the definitive, qualitative visual evidence that confirms the nature of the thermal transition, resolving ambiguities that other methods cannot.

For researchers and drug development professionals, an integrated approach is most authoritative. A preliminary melting range from a digital capillary instrument, confirmed and quantified by DSC, and visually verified by HSM, provides a comprehensive and trustworthy characterization of this fundamental physical property, laying a solid foundation for all subsequent development.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Chemistry LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • Wired Chemist. Determination of Melting Point. [Link]

  • LAB Comercial. Tube for melting point measurement according to Thiele. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • My Life Science Career. Mel Temp Apparatus. [Link]

  • Do Lago, C. L., et al. (2004). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas. [Link]

  • University of Colorado Boulder, Department of Chemistry. Mel-Temp Melting Point Apparatus. [Link]

  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

  • University of Calgary. Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • World Health Organization. (2023, July 28). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia. [Link]

  • ResearchGate. (2018, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. [Link]

  • United States Pharmacopeia. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Qualicer. USE OF THE HOT STAGE MICROSCOPE TO EVALUATE THE CHARACTERISTICS AND BEHAVIOUR OF FRITS AND GLAZES AT DIFFERENT HEATING RATES. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • uspbpep.com. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • National Center for Biotechnology Information. (2020, June 16). Hot stage microscopy and its applications in pharmaceutical characterization. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

  • USP-NF. <741> Melting Range or Temperature. [Link]

  • Mettler Toledo. Hot-Stage Microscopy Systems. [Link]

  • Nishka Research. Hot Stage Microscopy. [Link]

Sources

UV-Vis Absorption Spectra of 3-Nitro-N-Propylbenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption profile of 3-nitro-N-propylbenzamide (CAS: 39887-56-4). As a secondary amide derivative of 3-nitrobenzamide, this compound exhibits distinct spectral characteristics governed by the meta-positioning of the nitro group and the auxochromic effect of the N-propyl substituent.

Unlike standard datasheets, this guide compares the spectral performance of this compound against its positional isomers (ortho/para) and its parent compound (unsubstituted amide) . These comparisons are critical for researchers using UV-Vis for reaction monitoring, purity assessment, or isomeric differentiation.

Chemical Identity & Electronic Mechanism

The Chromophore System

The UV-Vis spectrum of this compound is a composite of transitions arising from the interaction between the electron-withdrawing nitro group (


) and the electron-donating amide group (

) across the benzene ring.
  • Primary Chromophore: The nitrophenyl moiety.

  • Electronic Transitions:

    • 
       Transition (K-band/E-band):  The dominant absorption feature, typically observed between 255–265 nm . This arises from the conjugation of the benzene ring electrons with the carbonyl and nitro groups.
      
    • 
       Transition (R-band):  A weaker, forbidden transition involving the lone pair electrons of the nitro oxygen and the carbonyl oxygen. This often appears as a low-intensity shoulder or tail in the 300–350 nm  region.
      
The "Meta" Effect (3-Position)

In the meta (3-) position, the resonance interaction between the nitro group and the amide group is minimized compared to the para isomer. The nitro group exerts a strong inductive effect (-I), but the direct "push-pull" resonance is disrupted. This results in a spectrum that is hypsochromically shifted (blue-shifted) relative to the para isomer and generally lower in molar absorptivity (


).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, the following protocol synthesizes best practices for nitro-aromatic analysis.

Solvent Selection
  • Primary Choice: Methanol (MeOH) or Ethanol (EtOH).

    • Why: Polar protic solvents stabilize the polar excited states of nitro compounds. They are transparent down to ~205 nm.

  • Alternative: Acetonitrile (ACN).

    • Why: Use if fine vibrational structure is required (less hydrogen bonding blurring) or for HPLC-UV methods.

Sample Preparation (Standard Operating Procedure)
  • Stock Solution: Dissolve 10 mg of this compound (

    
     g/mol ) in 100 mL of MeOH.
    
    • Concentration:

      
       M.
      
  • Working Solution: Dilute 1 mL of Stock into 10 mL MeOH.

    • Final Concentration:

      
       M.
      
  • Target Absorbance: Aim for

    
     AU at 
    
    
    
    to maximize signal-to-noise ratio while staying within the linear dynamic range (Beer-Lambert Law).
Spectral Validation Workflow (Visualization)

UV_Validation Start Start: Sample Prep Baseline Baseline Correction (Solvent Blank) Start->Baseline Scan Acquire Spectrum (200 - 400 nm) Baseline->Scan CheckAbs Check Absorbance at Lambda_max Scan->CheckAbs Dilute Dilute Sample (Factor 1:10) CheckAbs->Dilute Abs > 1.2 Concentrate Prepare Higher Conc. CheckAbs->Concentrate Abs < 0.2 CheckShoulder Check 300-350nm Shoulder Visibility CheckAbs->CheckShoulder 0.2 < Abs < 1.2 Dilute->Scan Concentrate->Scan Finalize Valid Spectrum Calculate Epsilon CheckShoulder->Finalize Shoulder Visible CheckShoulder->Finalize No Shoulder (Note: Low Epsilon)

Figure 1: Decision matrix for validating UV-Vis spectral quality, ensuring data integrity before calculating molar absorptivity.

Comparative Analysis: Alternatives & Isomers

This section objectively compares this compound against its key "alternatives": its positional isomers (critical for synthesis verification) and its parent compound.

Comparison 1: Positional Isomers (Ortho vs. Meta vs. Para)

The position of the nitro group drastically alters the spectral profile. This is the primary method for distinguishing the 3-nitro product from 2-nitro or 4-nitro impurities.

FeatureThis compound (Meta)4-Nitro-N-propylbenzamide (Para)2-Nitro-N-propylbenzamide (Ortho)

(Main Band)
260 – 264 nm 268 – 275 nm 250 – 255 nm
Intensity (

)
Moderate (

)
High (

)
Low (

)
Mechanism Inductive effect dominant; resonance disrupted.Strong "Push-Pull" resonance (Intramolecular CT).Steric hindrance twists nitro group out of plane (loss of conjugation).
Visual Appearance Colorless to pale yellowDistinctly yellowColorless

Key Insight: If your synthesized product shows a strong shift to ~270 nm and a deep yellow color, you likely have significant 4-nitro isomer contamination. If the spectrum is weak and blue-shifted to ~250 nm, suspect the 2-nitro isomer.

Comparison 2: Substituent Effect (Parent vs. N-Propyl)

Does the propyl chain matter?

  • Parent: 3-Nitrobenzamide (

    
     nm).
    
  • Target: this compound (

    
     nm).
    
  • Analysis: The N-propyl group is a weak electron donor (+I effect). It provides a very slight stabilization of the excited state, resulting in a negligible 2–3 nm bathochromic shift compared to the parent amide. For most qualitative purposes, the spectra are identical, but the N-propyl derivative will have slightly higher lipophilicity, affecting solvent interactions.

Summary Data Table

The following values are synthesized from experimental data of the parent 3-nitrobenzamide and established substituent increments for N-alkyl groups.

ParameterValue / RangeNotes

(EtOH)
262 ± 2 nm Primary

transition.
Molar Absorptivity (

)
9,500 ± 500

Calculated at

.
Secondary Band ~305 nm (Shoulder) Weak charge transfer /

overlap.
UV Cutoff ~360 nm Absorbance approaches zero beyond this point.
Linear Range

to

M
Adheres to Beer's Law.

References

  • NIST Chemistry WebBook. Benzamide, 3-nitro- (CAS 645-09-0) UV-Vis Spectrum. National Institute of Standards and Technology.[1] [Link]

  • PubChem. 3-Nitrobenzamide Compound Summary. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Separation of 3-nitro-N-propylbenzamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In pharmaceutical development, the active pharmaceutical ingredient (API) is the star of the show, but its purity is the foundation upon which safety and efficacy are built. Any component of a drug substance that is not the API itself is considered an impurity.[1][2] These impurities can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the API, or reactions with excipients.[1][2][3] For a molecule like 3-nitro-N-propylbenzamide, a synthetic intermediate with potential applications in medicinal chemistry, rigorous impurity profiling is not just a regulatory hurdle but a scientific necessity. Even trace amounts of structurally similar impurities can alter pharmacology, induce toxicity, or compromise the stability of the final drug product.

This guide provides a comparative analysis of chromatographic techniques for the effective separation and control of impurities related to this compound. We will delve into the logic behind method selection, present comparative data, and offer detailed protocols grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]

Part 1: Understanding the Impurity Landscape

Before a separation method can be developed, one must first anticipate the potential impurities. For this compound, these fall into two primary categories:

  • Process-Related Impurities: These are substances related to the synthesis route. A common synthesis involves the amidation of 3-nitrobenzoic acid with n-propylamine. Potential impurities from this process include:

    • Starting Materials: Unreacted 3-nitrobenzoic acid and n-propylamine.

    • Positional Isomers: 2-nitro-N-propylbenzamide and 4-nitro-N-propylbenzamide, arising from impurities in the 3-nitrobenzoic acid starting material. These are often the most challenging to separate due to their similar physical and chemical properties.

    • Related Substances: By-products from the coupling reaction.[7]

  • Degradation Products: These impurities form during storage or handling of the drug substance.[3] A forced degradation study, where the API is exposed to harsh conditions (acid, base, oxidation, heat, light), is essential to identify these potential degradants.[8][9] For a nitroaromatic compound, potential degradation pathways include:

    • Hydrolysis: Cleavage of the amide bond to revert to 3-nitrobenzoic acid and n-propylamine.

    • Reduction: Reduction of the nitro group to a nitroso, hydroxylamino, or amino group, particularly under anaerobic or reducing conditions.[10]

    • Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[8][9]

Part 2: A Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is pivotal for achieving the desired resolution, sensitivity, and throughput. Here, we compare the most relevant methods for analyzing this compound and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for impurity profiling, and for good reason.[1] It separates compounds based on their hydrophobicity.

  • Principle of Separation: A non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol). Non-polar analytes interact more strongly with the stationary phase and thus elute later. This compound and its likely impurities are moderately polar and are well-suited for this technique.

  • Causality in Method Development:

    • Column Choice: A C18 column is the standard starting point due to its strong hydrophobic retention. For potentially polar impurities, a column with a polar-embedded group or a C8 stationary phase might offer alternative selectivity.

    • Mobile Phase: A gradient elution (where the proportion of organic solvent is increased over time) is typically necessary to elute both polar and non-polar impurities within a reasonable timeframe.[8] Using a buffer (e.g., phosphate or formate) at a controlled pH is crucial to ensure consistent ionization states of acidic or basic analytes, leading to sharp, reproducible peaks.

    • Detector: A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to identify and distinguish between co-eluting peaks.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures (up to 15,000 psi).[11]

  • Performance Advantages:

    • Higher Resolution & Sensitivity: The smaller particles lead to narrower peaks, which means better separation of closely eluting impurities and a higher signal-to-noise ratio.[12]

    • Faster Analysis Times: The high pressure allows for faster flow rates without sacrificing separation efficiency, significantly reducing run times.[12][13]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in substantial solvent savings, making UPLC a greener and more cost-effective option.[13][14]

  • When to Choose UPLC: UPLC is the preferred method for complex impurity profiles where high resolution is critical, such as separating positional isomers. It is also ideal for high-throughput screening environments.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[15]

  • Principle and Advantages:

    • Unique Selectivity: SFC often provides different selectivity compared to RP-HPLC, making it an excellent orthogonal technique for confirming peak purity.[16] It is particularly effective for separating isomers and chiral compounds.[17][18]

    • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for very high flow rates and rapid separations, often 3 to 5 times faster than HPLC.[16][18]

    • Green Chemistry: SFC significantly reduces the use of organic solvents, aligning with green chemistry principles.[15]

  • Application for this compound: SFC would be an exceptional choice for resolving the 2-, 3-, and 4-nitro positional isomers, which can be very challenging by RP-HPLC alone.

Head-to-Head Comparison
FeatureRP-HPLCUPLCSFC
Principle Hydrophobic InteractionsHydrophobic InteractionsPolarity-based, unique selectivity
Resolution GoodExcellentExcellent, especially for isomers
Speed ModerateVery FastVery Fast
Sensitivity GoodExcellentGood to Excellent
Solvent Usage HighLowVery Low (Organic)
Orthogonality -Low (vs. HPLC)High (vs. HPLC/UPLC)
Best For Routine QC, method developmentComplex mixtures, high-throughputIsomer separation, chiral analysis

Part 3: Experimental Protocols & Validation

A scientifically sound guide must provide actionable protocols. Below is a detailed, self-validating RP-HPLC method for the analysis of this compound impurities.

Optimized RP-HPLC Method

Objective: To develop a stability-indicating RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    25.0 80
    30.0 80
    30.1 20

    | 35.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Rationale for Choices:

  • The XBridge C18 column is robust across a wide pH range, providing flexibility.

  • Formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if further peak identification is needed. It also helps to produce sharp peaks for acidic and basic compounds.

  • The gradient program is designed to provide good resolution for early-eluting polar impurities (like 3-nitrobenzoic acid) while also ensuring that any late-eluting, non-polar impurities are washed from the column.

  • Detection at 265 nm is chosen based on the UV absorbance maximum for the nitroaromatic chromophore, providing good sensitivity for the API and related impurities.[19]

System Suitability Testing (SST) - A Self-Validating System

Before any sample analysis, the chromatographic system must be verified. This ensures the trustworthiness of the results.

Procedure:

  • Prepare a System Suitability Solution containing this compound (~0.5 mg/mL) and spiked with known impurities (e.g., 3-nitrobenzoic acid and 2-nitro-N-propylbenzamide) at a level of ~0.1%.

  • Inject this solution five replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): For the this compound peak, T should be ≤ 2.0.

    • Theoretical Plates (N): For the this compound peak, N should be ≥ 2000.

    • Resolution (Rs): The resolution between this compound and the closest eluting impurity (e.g., 2-nitro-N-propylbenzamide) should be ≥ 2.0.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections of this compound should be ≤ 2.0%.

Only when all SST criteria are met is the system deemed ready for sample analysis. This protocol is in line with validation requirements outlined by the ICH.[20]

Part 4: Visualizing the Workflow

To achieve a robust and reliable analytical method, a structured workflow is essential. The following diagram illustrates the key stages in developing and validating a chromatographic method for impurity profiling.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Understanding cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation A Define Analytical Target Profile (ATP) (e.g., separate all impurities >0.05%) B Identify Potential Impurities (Process, Degradation, Isomers) A->B C Screening (Columns, Mobile Phases, Techniques) B->C Input for Screening D Optimization (Gradient, pH, Temperature) C->D E Forced Degradation Study (Peak Purity & Stability Indicating?) D->E F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) E->F Optimized Method G System Suitability Test (SST) (Define Criteria) F->G H Routine Analysis & Control G->H

Caption: Workflow for Analytical Method Development and Validation.

Conclusion and Recommendations

The selection of a chromatographic technique for the separation of this compound impurities is a strategic decision based on the specific analytical challenge.

  • For routine quality control and release testing , a well-validated RP-HPLC method offers a perfect balance of performance, robustness, and cost-effectiveness.[21][22]

  • When faced with complex impurity profiles or the need for high throughput , UPLC is the superior choice, providing significant gains in resolution and speed.[11][13][14]

  • For orthogonal method development and challenging isomer separations , SFC presents a powerful, green alternative with unique selectivity that can resolve impurities intractable by liquid chromatography.[15][16]

Ultimately, a comprehensive impurity control strategy may involve using RP-HPLC or UPLC as the primary release method, with an orthogonal SFC method employed during development to confirm peak purity and provide a more complete picture of the impurity profile. This multi-faceted approach, grounded in scientific rationale and validated through rigorous experimentation, ensures the quality and safety of the drug substance.

References

  • Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5583.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
  • Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov.
  • National Institutes of Health (NIH). (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • ResearchGate. (2022).
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • ResearchGate. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Request PDF.
  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ResearchGate. (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Request PDF.
  • PubMed. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55.
  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Shimadzu. (n.d.). SFC Columns.
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
  • National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Separation Science. (2023). Stacked injection for high efficiency isomer preparation with preparative scale SFC.
  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products.
  • Slideshare. (n.d.). Q3A(R2) | PPTX.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.